Product packaging for Bicyclo[2.2.1]heptan-2-amine(Cat. No.:CAS No. 130463-97-7)

Bicyclo[2.2.1]heptan-2-amine

Cat. No.: B3022062
CAS No.: 130463-97-7
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine (CAS 822-98-0), also known as 2-norbornanamine, is a versatile amine-functionalized bicyclic hydrocarbon with significant utility in medicinal chemistry and biochemical research . This compound serves as a valuable precursor and core scaffold in the design and synthesis of novel uncompetitive N-Methyl-D-aspartate (NMDA) receptor antagonists . Researchers have developed N-substituted derivatives that act at the phencyclidine (PCP) binding site, showing promise as neuroprotective agents with toxicity profiles comparable to the FDA-approved drug memantine, thus presenting potential for probing and treating glutamate-dependent neurodegenerative disorders . Earlier virological studies have demonstrated that a derivative, 2-(1'-aminoethyl)-bicyclo[2.2.1]heptane hydrochloride, inhibits the replication of influenza viruses (e.g., A/FPV/Rostock/34 and A/WSN/33) by reducing the accumulation of viral hemagglutinin, suppressing the synthesis of virus-specific proteins, and considerably inhibiting viral transcriptase activity in vitro . The strained norbornane structure is also of interest in materials science, with related bis(bicyclo[2.2.1]heptane) compounds being investigated as high-performance fuel components . This product is classified as a dangerous good (UN 2733) and requires careful handling . It is supplied as a high-purity material for research purposes only and must be stored under specific cold-chain conditions (2-8°C) in a dark place under an inert atmosphere to maintain stability . Researchers are advised to consult the safety datasheet and adhere to all stated precautionary measures, as the compound is flammable and causes severe skin burns and eye damage (GHS Hazard Statements H225, H314) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B3022062 Bicyclo[2.2.1]heptan-2-amine CAS No. 130463-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine
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InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2
Source PubChem
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InChI Key

JEPPYVOSGKWVSJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13N
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DSSTOX Substance ID

DTXSID40953127
Record name Bicyclo[2.2.1]heptan-2-amine
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Molecular Weight

111.18 g/mol
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CAS No.

822-98-0, 7242-92-4, 31002-73-0
Record name 2-Aminonorbornane
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Record name Bicyclo(2.2.1)heptan-2-amine
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Record name exo-2-Bornanamine
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Synthetic Methodologies and Advanced Chemical Synthesis of Bicyclo 2.2.1 Heptan 2 Amine

Established Synthetic Pathways to Bicyclo[2.2.1]heptan-2-amine

Diels-Alder Reaction-Based Synthesis of Bicyclo[2.2.1]heptane Intermediates

The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.1]heptane framework. smolecule.com This [4+2] cycloaddition reaction, typically involving cyclopentadiene (B3395910) as the diene, allows for the creation of the characteristic bridged ring system with high stereocontrol. nih.govresearchgate.netresearchgate.net The resulting bicyclo[2.2.1]heptene derivatives serve as versatile intermediates for the subsequent introduction of the amine group.

Achieving enantiomerically pure this compound often necessitates stereochemical control during the initial Diels-Alder reaction. This can be accomplished through two primary strategies: the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the dienophile. unirioja.esdiva-portal.org These auxiliaries direct the approach of the diene from a specific face, leading to the preferential formation of one enantiomer of the Diels-Alder adduct. unirioja.es A well-known example is the use of Evans' chiral oxazolidinone auxiliaries. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. harvard.edu Amino acid derivatives have also been effectively employed as chiral auxiliaries in asymmetric Diels-Alder reactions. unirioja.es

Asymmetric Catalysis: The use of chiral catalysts, particularly chiral Lewis acids, represents a more atom-economical approach to enantioselective Diels-Alder reactions. wiley-vch.deacs.org These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that favors the formation of one enantiomer. wiley-vch.demdpi.com Chiral N,N'-dioxide/metal complexes, such as those involving nickel(II), have demonstrated high yields and excellent enantioselectivities in the Diels-Alder reaction of cyclopentadiene with various dienophiles. rsc.org Furthermore, chiral amine catalysts, like those derived from proline, can facilitate asymmetric formal [4+2] cycloadditions. smolecule.com

Once the bicyclo[2.2.1]heptene scaffold is established, the amine group is introduced through functional group transformations. A common and effective method involves the Diels-Alder reaction of cyclopentadiene with a nitroalkene, such as (E)-3-methyl-1-nitrobut-1-ene. morressier.comgoogle.com The resulting nitro-substituted bicyclo[2.2.1]heptene intermediate can then be reduced to the corresponding amine. morressier.comgoogle.comnih.govrsc.org

Catalytic hydrogenation is a widely used method for this reduction, often employing catalysts like palladium on carbon (Pd/C). nih.govrsc.orgmdpi.com This process effectively converts the nitro group to a primary amine. For instance, the reduction of a nitro-containing intermediate using a hydrogen-palladium/carbon system is a key step in the synthesis of certain bicyclo[2.2.1]heptane-containing compounds. nih.govrsc.org

Table 1: Examples of Post-Diels-Alder Nitro Group Reduction
Starting Material (Nitro Adduct)Reducing AgentCatalystProductReference
5-endo-isopropyl-6-exo-nitrobicyclo[2.2.1]hept-2-eneHydrogenNot Specifiedrac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine morressier.com
Nitrobicyclo[2.2.1]heptene derivativeHydrogenPd/CAniline (B41778) compound nih.govrsc.org
(1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo-[2.2.1]heptan-2-amineHydrogenPd-CBenzenediamine derivative mdpi.com

This table provides illustrative examples of the reduction of nitro-substituted bicyclo[2.2.1]heptane intermediates to their corresponding amines.

Stereochemical Control via Chiral Auxiliaries or Asymmetric Catalysis

Catalytic Hydrogenation of Bicyclo[2.2.1]heptan-2-one Derivatives

An alternative major pathway to this compound involves the derivatization and subsequent reduction of bicyclo[2.2.1]heptan-2-one, also known as norcamphor (B56629). This ketone can be converted into an oxime or an imine, which is then reduced to the target amine.

The enantioselective synthesis of amines from ketone precursors is a significant area of research. While specific examples for the direct enantioselective catalytic hydrogenation of norcamphor derivatives to this compound using Ru-BINAP are not prevalent in the provided context, the development of chiral catalysts for the asymmetric synthesis of chiral amines is a well-established field. researchgate.netnih.gov Rhodium catalysts with chiral bicyclo[2.2.1]heptadiene ligands have been developed for the asymmetric addition of organoboron reagents to imines, providing a route to enantioenriched α-chiral amines. nih.gov This principle of using chiral metal complexes to induce enantioselectivity is broadly applicable to the synthesis of chiral amines from prochiral precursors.

A classical and robust method for the synthesis of amines from oximes is reduction with lithium aluminum hydride (LiAlH₄). thieme-connect.dethieme-connect.desmolecule.com Bicyclo[2.2.1]heptan-2-one can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime with LiAlH₄ in an anhydrous solvent like ether or tetrahydrofuran (B95107) yields this compound. thieme-connect.de This method typically produces a racemic mixture of the endo and exo isomers, which then requires separation and chiral resolution to obtain the desired enantiomerically pure amine. Chiral resolution can often be achieved through techniques like chiral chromatography.

Table 2: Comparison of Synthetic Strategies
Synthetic StrategyKey IntermediateKey Reaction Step(s)Stereocontrol Method
Diels-Alder ApproachBicyclo[2.2.1]heptene derivative[4+2] Cycloaddition, Nitro group reductionChiral auxiliaries, Asymmetric catalysis
Ketone Reduction ApproachBicyclo[2.2.1]heptan-2-one oximeOximation, ReductionSubsequent chiral resolution

This table summarizes the two main synthetic pathways discussed for the preparation of this compound.

Enantioselective Amine Formation using Chiral Catalysts (e.g., Ru-BINAP complexes)

Amination of Bicyclic Halides

The direct amination of bicyclic halides represents a straightforward approach to the synthesis of this compound. This method typically involves the nucleophilic substitution of a halide, such as a bromine or chlorine atom, on the bicyclo[2.2.1]heptane skeleton with an amine source. Common aminating agents include ammonia (B1221849) or protected amine equivalents. The reaction conditions, such as solvent, temperature, and the nature of the base, are crucial for achieving good yields and minimizing side reactions like elimination. For instance, the reaction of exo-2-bromobicyclo[2.2.1]heptane with an amine nucleophile can lead to the formation of the corresponding exo-bicyclo[2.2.1]heptan-2-amine. The stereochemistry of the starting halide plays a significant role in determining the stereochemistry of the final amine product.

Reduction of Corresponding Nitro Compounds

A widely utilized method for the preparation of this compound involves the reduction of a corresponding nitro-substituted bicyclic compound. nih.govrsc.orgrsc.org This approach typically starts with a Diels-Alder reaction between cyclopentadiene and a nitroalkene, such as (E)-3-methyl-1-nitrobut-1-ene, to construct the bicyclo[2.2.1]heptane framework with a nitro group at the 2-position. google.com The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents.

A common and effective method is catalytic hydrogenation. nih.govrsc.orgrsc.org This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govrsc.orgrsc.org This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695). mdpi.com The reduction of a nitro-containing intermediate using a H₂ Pd/C system is a key step in the synthesis of certain N,N'-diarylsquaramide derivatives that incorporate the this compound moiety. nih.govrsc.orgrsc.org

Another example involves the synthesis of (1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]this compound, which is then reduced to the corresponding diamine using Pd-C in methanol under a hydrogen atmosphere. mdpi.com This highlights the utility of nitro group reduction in accessing functionalized this compound derivatives.

Starting MaterialReagents and ConditionsProductReference
Nitro-containing bicyclo[2.2.1]heptane derivativeH₂, Pd/CThis compound derivative nih.govrsc.orgrsc.org
(1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]this compoundPd-C, H₂, MeOH, 25 °C, 6 hN¹-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}benzene-1,2-diamine mdpi.com

Advanced and Stereoselective Synthesis of this compound and its Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound and its derivatives, which are important for applications in pharmaceuticals and asymmetric catalysis.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched bicyclo[2.2.1]heptane derivatives. rsc.org One such approach involves an organocatalytic formal [4+2] cycloaddition reaction to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org This method utilizes simple starting materials and mild reaction conditions. rsc.orgrsc.org

Another strategy focuses on the asymmetric synthesis of specific derivatives like endo-7-azathis compound. nih.gov This synthesis involves the hydroboration of a chiral cyclohexene (B86901) derivative, followed by cyclization and reductive removal of N-substituents to yield the optically pure product. nih.gov The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is of high interest for target-oriented and diversity-oriented synthesis in drug discovery. rsc.org

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating racemic mixtures of this compound and its precursors to obtain enantiomerically pure compounds. This method leverages the high stereoselectivity of enzymes, particularly lipases. uobabylon.edu.iqresearchgate.netacs.org

Lipases are widely used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis. uobabylon.edu.iqacs.orgmetu.edu.tr In the context of this compound, lipases can selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. uobabylon.edu.iqacs.org This allows for the separation of the two enantiomers.

Lipase (B570770) B from Candida antarctica (CaLB), often immobilized as Novozym 435, is a highly effective biocatalyst for the kinetic resolution of various chiral amines. uobabylon.edu.iq Studies have shown that CaLB can be used for the kinetic resolution of racemic amines by utilizing different acylating agents. uobabylon.edu.iq The choice of the acylating agent and the immobilization support for the lipase are crucial factors influencing the efficiency and selectivity of the resolution. uobabylon.edu.iq For instance, lipase-catalyzed kinetic resolution has been successfully applied to obtain optically pure norborneols from their racemic esters. lookchem.com

The efficiency of enzymatic resolution is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of enzyme, solvent, acylating agent, and the degree of conversion. uobabylon.edu.iq

Enzyme and Immobilization: The choice of lipase and its immobilization can significantly impact selectivity. uobabylon.edu.iq For example, Lipase B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs) has shown higher enantioselectivity compared to the commercially available Novozym 435 in the kinetic resolution of some chiral amines, although with lower activity. uobabylon.edu.iq

Solvent: The nature of the organic solvent can influence the enzyme's activity and enantioselectivity. researchgate.net For example, in the hydrolysis of a particular substrate, acetone (B3395972) was found to be a more selective solvent than n-hexane. researchgate.net

Acylating Agent: The choice of the acylating agent is critical. uobabylon.edu.iq In a study on the kinetic resolution of several racemic amines, isopropyl 2-ethoxyacetate provided the best balance between conversion and enantioselectivity among the tested acylating agents. uobabylon.edu.iq

Conversion: The enantiomeric excess of both the product and the remaining substrate changes as the reaction progresses. To achieve high enantiomeric excess for both, the reaction is often stopped at or near 50% conversion. google.com

ParameterObservationReference
Enzyme CaLB-MNPs showed higher enantioselectivity but lower conversion compared to Novozym 435 for certain amine resolutions. uobabylon.edu.iq
Solvent Acetone provided higher selectivity than n-hexane in a specific lipase-catalyzed hydrolysis. researchgate.net
Acylating Agent Isopropyl 2-ethoxyacetate gave the best balance of conversion and enantioselectivity in a study of amine resolution. uobabylon.edu.iq
Conversion Stopping the reaction at ~50% conversion is often optimal for achieving high enantiomeric excess of both substrate and product. google.com
Application of Lipases for Kinetic Resolution

Chiral Chromatographic Separation Techniques

The stereoisomers of this compound, including endo- and exo-diastereomers and their respective enantiomers, require specialized techniques for separation. Chiral chromatography is a primary method for resolving these enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for the separation of chiral compounds, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster separations and reduced solvent consumption. researchgate.netamericanpharmaceuticalreview.com SFC is particularly effective for the preparative separation of bicyclo[2.2.1]heptane amine enantiomers and their derivatives. americanpharmaceuticalreview.comacs.org The technique utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which provides low viscosity and high diffusivity, leading to efficient mass transfer. researchgate.net For derivatives like 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, protection of the amine group, for instance as a 4-nitrobenzyl carbamate, can facilitate chiral SFC separation on a multigram scale. acs.orgacs.org This approach allows for the isolation of optically pure enantiomers, which is often crucial for developing stereospecific pharmaceuticals. americanpharmaceuticalreview.com

The success of SFC in resolving enantiomers of bicyclo[2.2.1]heptane amine derivatives hinges on the careful selection of chromatographic parameters. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their effectiveness in enantioseparation. researchgate.net

Key parameters include:

Column/Chiral Stationary Phase (CSP): Polysaccharide-derived CSPs such as those coated with cellulose (B213188) or amylose (B160209) derivatives are commonly used. Specific examples include Daicel CHIRALPAK® series columns like AD-H, OJ-H, and IC. researchgate.netacs.org For the separation of a protected bicyclo[2.2.1]heptane amine derivative, a Daicel Chiralpak AD column has been successfully used. acs.org

Mobile Phase: The primary mobile phase is supercritical CO2. researchgate.net To modulate solvent strength and improve peak shape, organic modifiers are added. Methanol is a common choice, often used in gradients or isocratic conditions. americanpharmaceuticalreview.com For basic analytes like amines, which can exhibit peak tailing, a small amount of an amine additive such as diethylamine (B46881) or ammonium (B1175870) hydroxide (B78521) is often included in the modifier. americanpharmaceuticalreview.comacs.org A mobile phase consisting of CO2 and isopropanol (B130326) with 0.1% aqueous ammonia has been documented for separating a carbamate-protected this compound derivative. acs.org

Throughput: SFC allows for high-throughput separations due to fast equilibration times and the ability to perform rapid, stacked injections in preparative scale-up. americanpharmaceuticalreview.com A documented separation of a bicyclo[2.2.1]heptane amine derivative achieved a flow rate of 70 g/min on a preparative system. acs.org

The following table summarizes typical parameters used for the SFC separation of a bicyclo[2.2.1]heptane amine derivative.

Table 1: SFC Separation Parameters for a Bicyclo[2.2.1]heptane Amine Derivative

Parameter Value Reference
SFC System Thar SFC100 preparative acs.org
Column Daicel Chiralpak AD (250 mm × 25 mm, 10 μm) acs.org
Mobile Phase A CO₂ acs.org
Mobile Phase B Isopropanol with 0.1% NH₃H₂O acs.org
Mode 30% Isocratic acs.org
Flow Rate 70 g/min acs.org
Back Pressure 100 bar acs.org
Column Temperature 25 °C acs.org
Supercritical Fluid Chromatography (SFC) for Isomer Isolation

Industrial-Scale Production Methodologies

For the large-scale synthesis of this compound, cost-effective and scalable methods are paramount. Industrial production often relies on catalytic processes that ensure high yield and purity.

Catalytic amination, particularly reductive amination, is a powerful method for amine synthesis. This can involve the reaction of a ketone, such as bicyclo[2.2.1]heptan-2-one (norcamphor), with ammonia or an amine in the presence of a reducing agent. Homogeneously catalyzed reductive amination using rhodium or iridium complexes with hydrogen gas is an effective approach for synthesizing various amines. thieme-connect.de For the synthesis of this compound, the reduction of an intermediate imine or oxime derived from norcamphor is a common strategy. The reduction of norcamphor oxime, for instance, can yield the desired amine. mdpi.com Another key industrial method is the catalytic hydrogenation of nitriles derived from norbornane (B1196662) precursors, which provides a direct route to the primary amine.

Continuous flow hydrogenation has become an important technology for large-scale chemical production, offering improved safety, efficiency, and scalability over traditional batch processes. vulcanchem.com This methodology is well-suited for the industrial synthesis of this compound. The catalytic hydrogenation of intermediates like nitriles or imines derived from norcamphor can be performed in continuous flow reactors. vulcanchem.com This method typically employs a palladium on carbon (Pd/C) catalyst under hydrogen pressure. The use of flow reactors enhances reaction control, minimizes hazardous conditions associated with high-pressure hydrogen, and can lead to higher yields (≥85%) and purity (≥99%). vulcanchem.com

Table 2: Industrial Hydrogenation Conditions for Bicyclo[2.2.1]heptane Derivatives

Substrate Catalyst Pressure (psi) Temperature (°C) Yield (%) Reference
Nitrile Pd/C 50 80 88
Imine Pd/C 100 100 92
Catalytic Amination

Synthesis of Constrained Bicyclo[2.2.1]heptane Amines

The rigid bicyclo[2.2.1]heptane scaffold can be further modified to create conformationally constrained amines, which are of significant interest in the design of biologically active molecules like peptide mimics and nucleoside analogues. uni-regensburg.denih.govnih.gov

Several synthetic strategies have been developed to produce these specialized amines:

From Keto-Alcohols: An efficient procedure for obtaining ether-protected bicyclo[2.2.1]heptane amines involves a multi-step synthesis starting from an optically active keto-alcohol norbornane compound. researchgate.net The process includes selective reduction, protection of hydroxyl groups, conversion to an azide (B81097), and subsequent reduction to the target amine. researchgate.net

Asymmetric Synthesis for γ-Amino Acids: An asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed to create a novel, conformationally constrained γ-turn mimic. nih.gov This demonstrates the utility of the bicyclo[2.2.1]heptane framework in peptidomimetic design.

From L-Glutamic Acid for Azabicycloheptanes: Chiral 7-azabicyclo[2.2.1]heptane amino acids can be prepared on a multigram scale starting from L-glutamic acid. acs.org Key steps in this synthesis involve a thiolactam sulfide (B99878) contraction and a transannular alkylation to form the characteristic C-C bond of the bicyclic system. acs.org

For Nucleoside Analogues: Optically active bicyclo[2.2.1]heptane compounds can be used to synthesize a key amine intermediate. This amine is then used to construct the heterocyclic base of constrained carbocyclic nucleoside analogues, which have been investigated for their potential anticancer activity. nih.gov

These synthetic routes highlight the versatility of the bicyclo[2.2.1]heptane skeleton in creating complex and sterically defined amine structures for various scientific applications.

Multigram Synthesis Strategies for this compound Enantiomers

The development of multigram-scale syntheses for the enantiomers of this compound derivatives is crucial for their practical application, particularly in pharmaceuticals where stereochemistry is critical. A notable example is the multigram preparation of the enantiomers of 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride. acs.orgnih.gov This process involves the protection of the amine group as a 4-nitrobenzyl (pNZ) carbamate, which facilitates separation using chiral Supercritical Fluid Chromatography (SFC). acs.orgnih.govbroadinstitute.org

The absolute configuration of the separated enantiomers has been rigorously determined using multiple techniques, including Mosher's amide analysis, Vibrational Circular Dichroism (VCD) spectroscopy, and X-ray crystallography. acs.orgnih.gov The VCD approach is highlighted as a particularly rapid and effective method for determining absolute configuration directly on the target compounds. acs.orgnih.govbroadinstitute.org After separation and characterization, the protecting group is removed. For instance, a solution of the protected amine in tetrahydrofuran (THF) is treated with palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the desired enantiomerically pure amine hydrochloride. acs.org This entire sequence has been successfully executed to produce multigram quantities of the target enantiomers. acs.orgnih.govbroadinstitute.org

Another strategy for obtaining enantiomerically pure bicyclo[2.2.1]heptane derivatives involves an asymmetric Diels-Alder reaction. For instance, the reaction of cyclopentadiene with a chiral α-methylbenzylamine and formaldehyde, promoted by acetic acid, can produce the desired adducts in good yield and diastereomeric selectivity. tandfonline.com The separation of the diastereomers can be achieved through the formation of a chiral salt with an agent like L-dibenzoyl tartaric acid (L-DBTA), which is more practical for large-scale operations than column chromatography. tandfonline.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.

The table below summarizes a multigram synthesis approach for a derivative of this compound.

StepDescriptionReagents/ConditionsOutcome
1 Protection Amine, 4-nitrobenzyl chloroformatepNZ-protected amine
2 Chiral Separation Chiral SFC chromatographySeparated enantiomers of the protected amine
3 Deprotection Pd/C, H₂ (1 atm), THF, 25°C, 16hEnantiomerically pure amine hydrochloride

Novel Synthetic Routes to Address Large-Scale Preparation Challenges

Addressing the challenges of large-scale production of this compound and its derivatives has led to the development of novel and optimized synthetic routes. One widely reported and industrially scalable method starts from norbornene. This two-step process involves hydroboration using borane-tetrahydrofuran (B86392) (BH₃·THF) followed by amination with sodium hypochlorite, achieving a high yield of 90.2%. This method's scalability has been demonstrated in 10 L batch processes.

For specific derivatives, such as cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide, a method involving the reaction of the corresponding dicarboxylic anhydride (B1165640) or related compounds with urea (B33335) has been developed. google.com This process is advantageous for large-scale industrial production due to its simple operation, relatively low reaction temperature, and high yield and purity without the need for sealed tubes. google.com

Catalytic hydrogenation of norcamphor (bicyclo[2.2.1]heptan-2-one) derivatives is another common industrial approach. This method uses catalysts like palladium on carbon under hydrogen pressure and can achieve yields exceeding 85%. While cost-effective for bulk production, it often requires a subsequent chiral resolution step to isolate specific enantiomers.

A scalable synthesis for conformationally rigid 7-azabicyclo[2.2.1]heptan-2-amines has also been reported, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. researchgate.net This approach allows for the multigram-scale synthesis of enantiomerically pure products without loss of yield or selectivity. researchgate.net

The following table outlines a novel, scalable synthesis of this compound.

Starting MaterialKey ReagentsReaction StepsYieldScale
Norbornene1. BH₃·THF2. NH₂Cl (from aq. NH₃ + NaClO)1. Hydroboration2. Amination90.2% 10 L batch

Comparative Analysis of Synthetic Methods: Yield, Enantiomeric Excess, Scale, and Cost

The choice of a synthetic method for this compound and its derivatives depends on a comparative analysis of several key factors: yield, enantiomeric excess (e.e.), scalability, and cost.

MethodTypical Yield (%)Enantiomeric Excess (e.e.)ScalabilityCost-EffectivenessKey Features
Catalytic Hydrogenation 85-92% Low (requires resolution) High High for bulk Preferred for industrial production of the racemic mixture.
Borane-THF from Norbornene ~90% RacemicHigh Good for large scaleHigh-yielding and scalable for the racemic product.
Asymmetric Diels-Alder Good (e.g., 81% for adduct) tandfonline.comHigh (after resolution)Moderate to HighCan be costly due to chiral auxiliaries and resolving agents.Provides access to enantiomerically pure products from early stages. tandfonline.com
Chiral SFC Separation >95% recovery >99% google.comLow to ModerateExpensive due to specialized equipment and columns. Critical for obtaining high-purity enantiomers for pharmacological use. acs.org
Hofmann Degradation LowerLowLowNot industrially viableHistorically significant but suffers from poor regioselectivity.

Catalytic hydrogenation of norcamphor derivatives is a high-yield and cost-effective method for large-scale production, but it typically produces a racemic mixture, necessitating a separate and often expensive chiral resolution step to achieve high enantiomeric excess. The borane-THF method starting from norbornene also provides high yields on a large scale but results in a racemic product.

In contrast, asymmetric synthesis approaches, such as the Diels-Alder reaction with chiral auxiliaries, can introduce stereochemical control early in the synthesis. tandfonline.com While potentially offering high enantiomeric excess after separation of diastereomers, the cost of chiral auxiliaries and resolving agents can be a significant factor. tandfonline.com

For obtaining the highest enantiomeric purity, chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is highly effective. acs.orgbroadinstitute.org While it offers excellent separation (>99% e.e.), it is generally considered a low-to-moderate throughput method and can be expensive, making it more suitable for high-value applications like pharmaceuticals rather than bulk chemical production. acs.org The development of a synthesis for a derivative of this compound that avoids chromatography and delivers the final product in high purity on a large scale (e.g., 650 g) represents a significant advancement in process chemistry. google.com

Stereochemistry and Conformational Analysis of Bicyclo 2.2.1 Heptan 2 Amine

Determination of Absolute Configuration

The absolute configuration of chiral centers in Bicyclo[2.2.1]heptan-2-amine and its derivatives can be unequivocally determined using a combination of spectroscopic and crystallographic techniques.

Mosher's amide analysis is a well-established NMR-based method for determining the absolute configuration of chiral amines and alcohols. nih.gov This technique involves the formation of diastereomeric amides by reacting the chiral amine with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov The resulting diastereomers exhibit distinct ¹H NMR chemical shifts due to the anisotropic effect of the phenyl ring in the MTPA moiety. nih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR) of protons near the chiral center, the absolute configuration can be deduced. nih.gov

In a study on 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine, a derivative of the target compound, Mosher's amide analysis was successfully employed to assign the absolute configuration of the separated enantiomers. acs.orgacs.org The (R)- and (S)-MTPA amides were synthesized for each enantiomer, and the chemical shifts of the C3 proton were compared. acs.org The analysis of the Δδ values allowed for the unambiguous assignment of the absolute configurations. acs.org For instance, a negative value for Δδ(S-R) for the C3 proton in one enantiomer indicated a (1S,2S,3S,4R) configuration. acs.org

Table 1: ¹H NMR Chemical Shift Data for Mosher's Amide Analysis of a this compound Derivative This table is based on data for 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine from Chamberlain et al. (2021). acs.org

CompoundMTPA EnantiomerC3-H Chemical Shift (δ, ppm)Δδ (δS - δR)Assigned Absolute Configuration
(+)-Amine(R)-MTPA0.58-0.06(1S,2S,3S,4R)
(+)-Amine(S)-MTPA0.52
(-)-Amine(R)-MTPA0.52+0.06(1R,2R,3R,4S)
(-)-Amine(S)-MTPA0.58

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be determined. acs.orgmdpi.com

This method has been successfully applied to derivatives of this compound. acs.orgacs.org For 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride, the experimental VCD spectrum of the dextrorotatory enantiomer showed a good correlation with the calculated spectrum for the (1S,2S,3S,4R) configuration. acs.orgresearchgate.net This non-destructive technique is particularly advantageous as it can often be performed directly on the compound of interest without the need for derivatization. acs.org

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional structure of the molecule in the solid state, from which the absolute stereochemistry can be determined, often by referencing a known chiral center within the molecule or by using anomalous dispersion effects. iucr.org

For derivatives of this compound, X-ray crystallography has been used to confirm the absolute configurations determined by other methods. acs.orgacs.org For example, the structure of a dichloroisoindoline-1,3-dione derivative of (+)-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine was determined by X-ray analysis, which confirmed the (1S,2S,3S,4R) configuration that had been previously assigned by Mosher's method and VCD. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space interactions between protons that are in close proximity. libretexts.orgipb.pt This is particularly useful for determining the relative stereochemistry of a molecule. libretexts.org In rigid systems like the bicyclo[2.2.1]heptane framework, NOESY can provide clear evidence for the spatial arrangement of substituents. uvic.ca

For instance, in a camphor-derived bifunctional organocatalyst containing a bicyclo[2.2.1]heptane core, NOESY experiments were crucial in confirming the absolute configuration at a newly formed chiral center bearing a benzo[d]imidazole moiety. mdpi.com The presence or absence of specific NOE cross-peaks between protons on the bicyclic scaffold and the substituent allows for the determination of their relative orientation (endo vs. exo).

X-ray Crystallography

Conformational Preferences and Dynamics of the Bicyclo[2.2.1]heptane Ring System

The bicyclo[2.2.1]heptane ring system is a conformationally rigid structure. Its boat-like conformation is locked, and unlike cyclohexane, it cannot undergo ring-flipping. iucr.org This rigidity is a defining feature that significantly influences the properties of its derivatives.

The presence of an amino group at the C2 position introduces further conformational considerations, primarily related to the orientation of the substituent (exo or endo) and its interaction with the rest of the bicyclic framework. The lone pair on the nitrogen atom and the potential for hydrogen bonding can influence the local conformation and reactivity. The rigid nature of the scaffold means that the spatial relationship between the amino group and other substituents is well-defined, which is a key aspect in the design of molecules with specific binding properties.

Influence of Stereochemistry on Reactivity and Binding Properties

The stereochemistry of this compound and its derivatives has a profound impact on their chemical reactivity and their ability to bind to biological targets such as receptors and enzymes. cymitquimica.com

The rigid bicyclic framework ensures that the substituents are held in well-defined spatial orientations. vulcanchem.com This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty associated with the molecule adopting a specific conformation upon binding. The distinction between exo and endo isomers is particularly critical. For example, the accessibility of the amino group for a reaction can be significantly different depending on whether it is in the more sterically hindered endo position or the more accessible exo position.

In the context of medicinal chemistry, the specific stereoisomer of a this compound derivative often exhibits significantly different biological activity. For example, derivatives of this amine have been investigated as antagonists for the CXCR2 chemokine receptor and as NMDA receptor antagonists. The precise stereochemical arrangement of the amine and other substituents is crucial for achieving high binding affinity and selectivity for these targets. The development of enantioselective syntheses for these compounds is therefore of high importance. rsc.org Chiral chromatography has been employed to separate the enantiomers of amino acids containing the bicyclo[2.2.1]heptane skeleton, highlighting the importance of obtaining stereochemically pure compounds for biological evaluation. mst.edu

Stereochemical Drift and Mitigation Strategies in Synthesis

The synthesis of stereochemically pure this compound is a critical aspect of its application in various fields, particularly in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. However, the rigid, strained bicyclic structure of the norbornane (B1196662) core can be susceptible to stereochemical drift, primarily through carbocationic rearrangements, leading to a loss of isomeric purity. Understanding the mechanisms of this drift and developing strategies to mitigate it are paramount for efficient and selective synthesis.

Mechanisms of Stereochemical Drift:

The primary mechanism for stereochemical drift in the synthesis of this compound and its derivatives involves the formation of carbocationic intermediates. The 2-norbornyl cation is a well-studied species known to undergo rapid Wagner-Meerwein rearrangements. scribd.comresearchgate.netcore.ac.uk These rearrangements can lead to the scrambling of stereocenters and the interconversion of endo and exo isomers, as well as other structural isomers.

For instance, if a synthetic route involves a reaction proceeding through a carbocation at the C2 position, such as in certain substitution or elimination reactions, there is a significant risk of losing the initial stereochemistry. The initially formed carbocation can rearrange to a more stable form, or exist in equilibrium with other cationic species, leading to a mixture of products upon quenching. msu.edu The trapping of the bornan-2-yl carbenium ion with a nucleophile like acetonitrile, for example, has been shown to yield exo products, indicating the stereochemical outcome is dictated by the nature of the intermediate and the nucleophilic attack. researchgate.net

Mitigation Strategies in Synthesis:

To circumvent stereochemical drift and ensure the synthesis of a desired stereoisomer of this compound, several strategies have been developed. These primarily focus on avoiding the formation of unstable carbocationic intermediates and employing highly stereoselective reactions.

One of the most common and effective methods for synthesizing this compound is the reductive amination of norcamphor (B56629). researchgate.net The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and reaction conditions, offering a direct pathway to control the endo/exo selectivity.

Control of Stereoselectivity in the Reduction of Norcamphor:

The reduction of norcamphor can yield either the endo or exo alcohol (norborneol), which can then be converted to the corresponding amine. The facial selectivity of the hydride attack on the carbonyl group is influenced by steric hindrance.

Formation of exo-Bicyclo[2.2.1]heptan-2-amine: In the reduction of camphor (B46023), a related bicyclic ketone, the bulky methyl groups on the one-carbon bridge sterically hinder the exo attack of the hydride, leading to the preferential formation of the endo alcohol (isoborneol). cerritos.edu Conversely, in norcamphor, which lacks these bulky methyl groups, the exo face is more accessible. Therefore, reduction with less sterically demanding hydrides tends to favor the formation of the endo alcohol, which can then be converted to the endo-amine. However, some methods can favor the exo product. For instance, the direct reductive amination of camphor with primary amines using iron pentacarbonyl as the reducing agent has been shown to exclusively yield the exo product. researchgate.net

Formation of endo-Bicyclo[2.2.1]heptan-2-amine: The stereochemical outcome of the reduction of norcamphor can be reversed compared to camphor. askfilo.com The use of specific reducing agents can favor the formation of the exo alcohol, the precursor to the exo-amine. Studies on the reduction of norcamphor with samarium(II) iodide (SmI₂) have shown that the endo/exo product ratio is highly dependent on the concentration of proton donors like methanol (B129727) and water. nih.gov At certain concentrations, a high preference for the endo alcohol is observed. nih.gov Furthermore, lithium trimethoxyaluminohydride has been reported to be a highly stereoselective reducing agent for bicyclic ketones, providing the less stable of the two possible alcohols in high isomeric purity. datapdf.com

The following table summarizes the stereochemical outcomes of norcamphor reduction with different reagents, which is a key step in the synthesis of stereochemically defined this compound.

Precursor Reagent Major Product Stereoisomer Reference(s)
NorcamphorSmI₂ with specific proton donor concentrationsendo-Norborneol nih.gov
NorcamphorLithium trimethoxyaluminohydrideLess stable alcohol isomer datapdf.com
CamphorIron Pentacarbonyl and primary aminesexo-Amine researchgate.net

Other Synthetic Strategies:

Besides the reductive amination of norcamphor, other synthetic routes have been developed to access specific stereoisomers of this compound and its derivatives while minimizing stereochemical drift.

Diels-Alder Reaction: The Diels-Alder reaction can be employed to construct the bicyclic framework with a defined stereochemistry. For example, a sequential Diels-Alder reaction/rearrangement sequence has been used to synthesize functionalized bicyclo[2.2.1]heptanes. acs.org The stereochemical outcome of such sequences can be controlled, for instance by using chiral Lewis acids as catalysts to achieve high enantioselectivity. acs.org A patent describes a Diels-Alder reaction where the use of hexafluoroisopropanol as a solvent at 40°C resulted in a high endo selectivity (>21:1). google.com

From Chiral Precursors: Starting from enantiomerically pure precursors, such as derivatives of camphor or ketopinic acid, allows for the synthesis of specific stereoisomers of this compound. mdpi.com For instance, (1S)-(+)-ketopinic acid can be converted to the corresponding amide and subsequently reduced to yield specific diastereomers of substituted this compound. mdpi.com

Hofmann Degradation: The Hofmann degradation of a carboxamide derived from 5-exo-phenyl-diendo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) has been used to prepare 3-endo-hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine, demonstrating a method to obtain a specific endo-amine derivative. researchgate.netresearchgate.net

By carefully selecting the synthetic route and reaction conditions, it is possible to effectively mitigate stereochemical drift and achieve the synthesis of the desired stereoisomer of this compound with high purity. The key is to employ reactions with high intrinsic stereoselectivity and to avoid conditions that favor the formation and rearrangement of carbocationic intermediates.

Reactivity and Reaction Mechanisms of Bicyclo 2.2.1 Heptan 2 Amine

General Chemical Reactions of the Amine Group

The amine group in bicyclo[2.2.1]heptan-2-amine is a primary determinant of its chemical reactivity, engaging in several fundamental reaction types. cymitquimica.com

The amine group readily acts as a nucleophile, participating in substitution reactions to form a diverse range of derivatives. These reactions are crucial for synthesizing compounds with potential pharmacological relevance. For instance, it reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione to form N,N'-diarylsquaramides, which have been investigated as CXCR2 antagonists. nih.gov The reaction typically proceeds in ethanol (B145695) or methanol (B129727) at ambient temperatures. Similarly, derivatives of this compound undergo nucleophilic substitution with 3,4-dialkoxycyclobut-3-ene-1,2-diones to yield final products with potential anti-cancer metastatic activity. nih.govrsc.org Acylation and alkylation are also common nucleophilic substitution reactions, with reagents like acetyl chloride and methyl iodide used to produce N-acetyl and N-methyl derivatives, respectively.

A study on the synthesis of CXCR2 antagonists demonstrated a two-step nucleophilic substitution process. First, aniline (B41778) derivatives react with 3,4-diethoxycyclobut-3-ene-1,2-dione. The resulting intermediate then undergoes a second substitution where the ethoxy group is replaced by various bridged ring amines, including this compound, to yield the final products. rsc.org

This compound can undergo condensation reactions with carbonyl compounds to form imines or amides. smolecule.com For example, the synthesis of certain CXCR2 antagonists involves a condensation reaction between an acyl chloride and dimethylamine (B145610) hydrochloride to form an amide intermediate. nih.govrsc.org Another example involves the reaction of this compound with diketones in the presence of an aminating agent to form pyrazoles. acs.org

The formation of amide bonds is a key step in the synthesis of various biologically active molecules. Standard peptide coupling conditions, often employing activating agents like HATU or TBTU and a base such as DIPEA, can be used to couple bicyclo[2.2.1]heptane-based amino acids with other amines to form amides. google.com

While not an intrinsic reaction of the simple this compound, its derivatives can be used in cyclization reactions to form heterocyclic structures like triazoles. The amine group can be a part of a larger molecule that undergoes cyclization. For instance, a derivative, 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine, features a triazole ring that can be formed via click chemistry, a type of cycloaddition reaction involving azides and alkynes. smolecule.com The triazole ring itself can then participate in further cycloaddition reactions. smolecule.com

Condensation Reactions

Alkylation Reactions and Mechanistic Studies

The alkylation of this compound and its derivatives is a key method for introducing alkyl groups and has been the subject of mechanistic investigations. researchgate.net

The reaction of this compound derivatives with alkylating agents can lead to the formation of either mono- or dialkylated products, depending on the reactant and reaction conditions. A study involving the alkylation of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, a related compound, showed that reaction with methyl iodide resulted in nonspecific alkylation, yielding both mono- and dialkylated products. researchgate.netresearchgate.net However, when using allyl bromide or benzyl (B1604629) bromide as the alkylating agent, only monoalkylated products were observed. researchgate.netresearchgate.net

In a different study, a general procedure for the alkylation of 2-phenylthis compound with various alkyl halides in ethanol with triethylamine (B128534) at 50°C also yielded mono-alkylated products.

Table 1: Alkylation Products of this compound Derivatives

Amine Derivative Alkylating Agent Products Reference
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one Methyl iodide Mono- and dialkylated products researchgate.net, researchgate.net
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one Allyl bromide Monoalkylated product researchgate.net, researchgate.net
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one Benzyl bromide Monoalkylated product researchgate.net, researchgate.net
2-Phenylthis compound Alkyl halides Monoalkylated product

This table summarizes the types of products formed from the alkylation of this compound derivatives with different alkylating agents.

Kinetic studies on the alkylation of bicyclic amines provide insight into the operative reaction mechanisms. For 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, the alkylation with methyl iodide and allyl bromide was found to proceed via an S(_N)2 mechanism. researchgate.netresearchgate.net An S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pubdalalinstitute.com

Interestingly, the reaction of this same amine with benzyl bromide followed an S(_N)1 mechanism. researchgate.netresearchgate.net The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. pressbooks.pubdalalinstitute.com The rigid bicyclic structure can influence the stability of the potential carbocation at the bridgehead, which is generally highly strained and unfavorable, making S(_N)1 reactions at this position unlikely. quora.com However, in the case of benzyl bromide, the stability of the benzyl carbocation intermediate likely favors the S(_N)1 pathway. Calculations of nucleophilicity parameters also indicated that 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one has reduced nucleophilicity compared to other structurally similar amines studied. researchgate.netresearchgate.net

The choice between S(_N)1 and S(_N)2 pathways is influenced by several factors, including the structure of the electrophile, the nucleophile, and the solvent. pressbooks.pub Primary substrates typically favor S(_N)2 reactions, while tertiary substrates favor S(_N)1. pressbooks.pub The use of polar aprotic solvents favors S(_N)2 reactions, while polar protic solvents favor S(_N)1 reactions. pressbooks.pub

Table 2: Mechanistic Pathways in the Alkylation of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Alkylating Agent Reaction Mechanism Reference
Methyl iodide S(_N)2 researchgate.net, researchgate.net
Allyl bromide S(_N)2 researchgate.net, researchgate.net
Benzyl bromide S(_N)1 researchgate.net, researchgate.net

This table outlines the determined reaction mechanisms for the alkylation of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one with various alkylating agents.

Factors Influencing Nucleophilicity

The nucleophilicity of this compound, a primary amine, is a critical determinant of its reactivity. This property, which is the ability to donate an electron pair to an electrophile, is governed by several interconnected factors, including steric hindrance, electronic effects, and the stereochemical orientation of the amino group.

Steric Hindrance: The rigid, bicyclic framework of the norbornane (B1196662) system imposes significant steric constraints that modulate the accessibility of the amine's lone pair of electrons. fiveable.me The approach of an electrophile to the nitrogen atom is hindered by the cage-like structure. Generally, for amines, nucleophilicity decreases with increasing steric bulk around the nitrogen atom. researchgate.net For instance, the reactivity of primary amines (RNH₂) is typically greater than that of secondary (R₂NH) and tertiary (R₃N) amines due to reduced steric hindrance. fiveable.me In the context of bicyclic amines, the geometry and the distance between the nitrogen and adjacent hydrogen atoms play a subtle but crucial role in tuning reactivity. nih.gov

Electronic Effects: The nucleophilicity of an amine is also influenced by the electronic environment surrounding the nitrogen atom. Electron-donating groups enhance nucleophilicity by increasing the electron density on the nitrogen, making the lone pair more available for donation. fiveable.me Conversely, electron-withdrawing groups decrease nucleophilicity. fiveable.memasterorganicchemistry.com In this compound, the alkyl framework of the norbornane system acts as an electron-donating group, contributing to its nucleophilic character.

Endo/Exo Isomerism: A distinguishing feature of substituted norbornane systems is the existence of endo and exo stereoisomers. wikipedia.org The prefix endo refers to the isomer where the substituent is oriented towards the longer bridge of the bicyclic system, while exo denotes the isomer with the substituent oriented away from it. wikipedia.org This stereoisomerism significantly impacts the amine's reactivity. The exo isomer is generally more basic and, consequently, more nucleophilic than the corresponding endo isomer. nih.govacs.org This difference is attributed to the greater steric hindrance experienced by the endo amino group, which is shielded by the overarching ethane (B1197151) bridge, making it less accessible to electrophiles compared to the more exposed exo position. core.ac.uk

The interplay of these factors is summarized in the table below:

Table 1: Factors Affecting the Nucleophilicity of this compound

Factor Influence on Nucleophilicity Explanation
Steric Hindrance Decreases The rigid bicyclic structure impedes the approach of electrophiles to the amine's lone pair. fiveable.meresearchgate.net
Electronic Effects Increases The alkyl framework of the norbornane system is electron-donating, enhancing electron density on the nitrogen. fiveable.me
Exo Isomer More Nucleophilic The amino group is more sterically accessible compared to the endo isomer. nih.govacs.org
Endo Isomer Less Nucleophilic The amino group is shielded by the bicyclic ring structure, reducing its accessibility. core.ac.uk

Oxidation and Reduction Reactions

This compound can participate in both oxidation and reduction reactions, targeting the amine functional group.

Oxidation: The primary amine group of this compound can be oxidized to form the corresponding ketone, Bicyclo[2.2.1]heptan-2-one (also known as norcamphor). This transformation is a key reaction in organic synthesis. The mechanism involves a two-electron oxidation process that proceeds through an imine intermediate, which is subsequently hydrolyzed to yield the ketone.

Common oxidizing agents and their respective yields are detailed in the following table:

Table 2: Oxidation of this compound to Bicyclo[2.2.1]heptan-2-one

Reagent Conditions Product Yield (%)
KMnO₄ (aq) Acidic, 60–80°C Bicyclo[2.2.1]heptan-2-one 78–85
CrO₃ in H₂SO₄ Room temperature, 24 hr Bicyclo[2.2.1]heptan-2-one 65–72

Reduction: While the amine group itself is already in a reduced state, reduction reactions can be carried out on derivatives of this compound or on related precursors. For instance, the catalytic hydrogenation of Bicyclo[2.2.1]heptan-2-one is a method to synthesize the amine, although it can result in a mixture of stereoisomers.

Substitution Reactions

The nucleophilic nature of the amine group in this compound makes it amenable to various substitution reactions. These reactions involve the replacement of one or both hydrogen atoms on the nitrogen with other functional groups.

N-Alkylation and N-Acylation: this compound readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are fundamental for introducing new substituents onto the nitrogen atom, leading to the formation of secondary or tertiary amines and amides, respectively. For example, it can react with acyl chlorides to form N,O-bis-acylated derivatives. researchgate.net The reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) is another important transformation, leading to the synthesis of unsymmetrical ureas, which are valuable in medicinal chemistry. nih.gov The basicity and nucleophilicity of the starting amine are crucial factors that determine the reaction's success and yield. nih.govresearchgate.net

Derivatives of this compound are also utilized in nucleophilic substitution reactions with other electrophiles, such as epoxides. For instance, it reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione to form squaramide derivatives, which have applications as selective antagonists for chemokine receptors. nih.govrsc.org The reaction with nitrophenyl glycidyl (B131873) ethers proceeds via regioselective aminolysis of the epoxide ring. researchgate.net

Functional Group Transformations

This compound serves as a versatile starting material for the synthesis of a variety of other functionalized norbornane derivatives. The amine group can be transformed into other functionalities or can direct reactions at other positions of the bicyclic system.

One significant transformation is the reaction with nitrous acid. Both exo- and endo-norbornylamines react with nitrous acid to yield exclusively the exo-norborneol. caltech.edu This stereospecific outcome provides evidence for the formation of a non-classical carbocation intermediate.

Furthermore, the amine can be a precursor for the synthesis of isocyanates. For example, reaction of the corresponding carboxylic acid with diphenylphosphoryl azide (B81097) (DPPA) can yield the isocyanate, which is a key intermediate for the synthesis of ureas and other derivatives. nih.gov The amine itself can be synthesized through methods like the Hofmann degradation of norbornane-derived amides or the catalytic hydrogenation of Bicyclo[2.2.1]heptan-2-one.

Table 3: List of Chemical Compounds

Compound Name
This compound
Bicyclo[2.2.1]heptan-2-one
exo-Norborneol
1,1'-Carbonyldiimidazole
3,4-Diethoxycyclobut-3-ene-1,2-dione
Diphenylphosphoryl azide
Nitrous acid
Potassium permanganate
Chromium trioxide
Sulfuric acid
Alkyl halides
Acyl chlorides

Derivatives and Analogs of Bicyclo 2.2.1 Heptan 2 Amine: Synthesis and Research

Synthesis of Novel Derivatives for Enhanced Biological Activity

The quest for compounds with improved therapeutic potential has driven the synthesis of a variety of bicyclo[2.2.1]heptan-2-amine derivatives. Researchers have focused on modifying the core structure to enhance biological activity, with notable successes in the development of N-methyl-D-aspartate (NMDA) receptor antagonists and C-X-C chemokine receptor 2 (CXCR2) antagonists.

Novel N-substituted bicyclo[2.2.1]heptan-2-amines have been designed and synthesized as noncompetitive antagonists of the NMDA receptor, which are of interest for their potential in treating neurodegenerative disorders. nih.gov One study identified 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (compound 5a) as a promising NMDA receptor antagonist with a moderate binding affinity (IC50 = 7.86 μM). This compound also demonstrated neuroprotective effects in a maximal electroshock (MES) test. The synthesis of these derivatives typically starts from norcamphor (B56629) and involves a Grignard reaction followed by the introduction of an azide (B81097) group and its subsequent reduction to the primary amine. nih.gov

In the realm of cancer research, derivatives of this compound have been developed as selective CXCR2 antagonists, which can inhibit cell migration associated with tumor progression. The bicyclic framework is thought to enhance the binding affinity to the receptor.

Derivatives of the related 6,6-dimethylbicyclo[3.1.1]heptane ring system have also been synthesized as potent prostaglandin (B15479496) D2 (PGD2) receptor antagonists, demonstrating excellent pharmacological profiles in models of allergic rhinitis, conjunctivitis, and asthma. nih.gov One such derivative, compound 45 (S-5751), has been identified as a promising candidate for an antiallergic drug. nih.gov

This compound as a Building Block in Organic Synthesis

The distinct and rigid structure of this compound makes it a critical building block in organic synthesis. smolecule.com Its stereochemical complexity allows for the creation of intricate molecules through a range of chemical transformations, including oxidation, reduction, and substitution reactions.

This compound serves as a versatile starting material for the synthesis of more complex nitrogen-containing compounds. smolecule.com For instance, it can be used to prepare bicyclo[2.2.1]heptane-derived sultams, which are saturated bicyclic compounds with potential applications in medicinal chemistry. researchgate.net Additionally, a sequential Diels-Alder reaction followed by a rearrangement has been developed to synthesize a variety of functionalized bicyclo[2.2.1]heptanes. acs.org The synthesis of 1,3-disubstituted ureas containing the bicyclo[2.2.1]heptane fragment has also been reported, starting from this compound hydrochloride. nih.gov

The bicyclo[2.2.1]heptane scaffold is a key feature in various pharmaceutical compounds. nih.gov this compound is a precursor for the synthesis of NMDA receptor antagonists and inhibitors of RNA virus replication. The compound and its derivatives are crucial intermediates in the development of CXCR2 antagonists, which have shown potential in treating metastatic cancer. nih.gov For example, bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides have been identified as selective CXCR2 antagonists. nih.gov

In addition to its applications in medicinal chemistry, this compound is utilized in the synthesis of polymers and other industrial chemicals. The rigid bicyclic structure can impart unique physical and chemical properties to polymeric materials.

Synthesis of Pharmaceutical Intermediates

N-Substituted this compound Derivatives

A significant area of research has been the synthesis and pharmacological evaluation of N-substituted derivatives of this compound. These derivatives have been particularly explored as noncompetitive antagonists of the NMDA receptor. nih.gov

The synthesis of these compounds generally begins with the reaction of a phenyl Grignard reagent with norcamphor to produce a tertiary alcohol. nih.gov This alcohol is then converted to a tertiary azide, which is subsequently reduced to the corresponding amine using lithium aluminum hydride (LiAlH4). nih.gov The resulting 2-phenylthis compound is then reacted with various alkyl halides to yield the final N-substituted derivatives. nih.gov

A study on novel N-substituted bicyclo[2.2.1]heptan-2-amines identified several compounds with potential for treating neurodegenerative disorders. researchgate.net For example, 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a) was found to have an acceptable toxicity profile, similar to the FDA-approved NMDA receptor antagonist, memantine (B1676192). researchgate.netresearchgate.net

Table 1: Synthesis and Properties of N-Substituted this compound Derivatives

CompoundStarting Material (Amine)ReagentYield (%)Melting Point (°C)
5a 2-phenylthis compound (4a)1-(2-chloroethyl)piperidine hydrochloride18Not specified
5d 2-(4-Fluorophenyl)this compound (4b)4-(2-chloroethyl)morpholine hydrochloride1447-49

Data sourced from a study on novel N-substituted bicyclo-heptan-2-amines. nih.gov

This compound Containing N,N'-Diarylsquaramide Structures

A notable class of this compound derivatives are those containing N,N'-diarylsquaramide structures. These compounds have emerged as potent and selective antagonists of the CXCR2 receptor, a target for anti-cancer therapies. nih.govrsc.org

The synthesis of these molecules involves a multi-step process. nih.gov Typically, a substituted aminophenol is derived from a starting material like 3-nitrosalicylic acid. nih.gov This is then reacted to form an amide, followed by reduction of the nitro group to an aniline (B41778). nih.gov The aniline then undergoes a nucleophilic substitution with 3,4-diethoxycyclobut-3-ene-1,2-dione. nih.gov Finally, the target compounds are formed by reacting this intermediate with this compound. nih.govrsc.org

One such compound, designated as 2e , which incorporates the bicyclo[2.2.1]heptane moiety, has demonstrated significant CXCR2 antagonistic activity with an IC50 of 48 nM and a 60.4-fold selectivity over the CXCR1 receptor. nih.govrsc.org This compound also exhibited a good pharmacokinetic profile in rats and a notable anti-cancer metastatic effect in vitro. nih.govsemanticscholar.org Molecular docking studies suggest that the (S)-enantiomer of compound 2e may have even better antagonistic activity due to favorable hydrogen bonding interactions with the receptor. semanticscholar.orgrsc.org

Table 2: Biological Activity of Bicyclo[2.2.1]heptane-Containing N,N'-Diarylsquaramide Derivatives

CompoundCXCR1 IC50 (μM)CXCR2 IC50 (μM)Selectivity (CXCR1/CXCR2)
1a 70.062113
2e 2.90.04860.4

Data sourced from a study on bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists. nih.gov

Urea (B33335) and Thiourea (B124793) Derivatives Containing Bicyclo[2.2.1]heptane Fragments

The synthesis of urea and thiourea derivatives incorporating the bicyclo[2.2.1]heptane skeleton has been an area of active investigation. These compounds are typically prepared through the reaction of this compound with appropriate isocyanates or isothiocyanates. researchgate.netresearchgate.net The resulting N,N'-disubstituted ureas and thioureas have been studied for their chemical properties and potential biological activities. researchgate.netnih.gov

One area of research has focused on the synthesis of N-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. researchgate.net The synthesis of these compounds involved the reaction of 1,3,3-trimethylthis compound with various aromatic isocyanates and isothiocyanates. researchgate.net Similarly, exo-isomers of N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas have been synthesized from the corresponding amine. researchgate.net The structures of these synthesized urea and thiourea derivatives were confirmed using 1H NMR and mass spectrometry. researchgate.net

In the context of organocatalysis, thiourea derivatives of camphor-derived diamines, which are based on the bicyclo[2.2.1]heptane framework, have been synthesized and evaluated. researchgate.net These bifunctional thiourea organocatalysts were prepared by treating the primary amine of the camphor-derived diamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. researchgate.net Their catalytic activity was assessed in the conjugative addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. researchgate.net

Thiourea and urea derivatives are known for a range of biological activities. nih.gov For instance, some have been investigated for their urease inhibitory potential, a property relevant to the treatment of infections caused by urease-producing bacteria. nih.gov While the direct biological activities of many bicyclo[2.2.1]heptane-containing urea and thiourea derivatives are still under exploration, their synthesis represents a key step toward the development of new therapeutic agents and catalysts. researchgate.netnih.gov

Table 1: Synthesis of Urea and Thiourea Derivatives

Starting Material Reagent Product Type Reference
1,3,3-Trimethylthis compound Aromatic isocyanates/isothiocyanates N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas/thioureas researchgate.net
exo-(1,7,7-Trimethylthis compound) Aromatic isocyanates/isothiocyanates exo-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas/thioureas researchgate.net
Camphor-derived diamines 3,5-Bis(trifluoromethyl)phenyl isothiocyanate Bifunctional thiourea organocatalysts researchgate.net

Constrained Nucleosides with Bicyclo[2.2.1]heptane Skeleton

The incorporation of a bicyclo[2.2.1]heptane moiety as a sugar mimic in nucleoside analogs has led to the development of conformationally constrained nucleosides. These compounds are of interest for their potential antiviral and anticancer activities. nih.gov The synthesis of these analogs involves coupling a heterocyclic base (like purine (B94841) or pyrimidine) to a functionalized bicyclo[2.2.1]heptane skeleton. nih.govresearchgate.net

A key synthetic strategy involves the preparation of an amine-functionalized bicyclo[2.2.1]heptane intermediate, which is then used to construct the nucleoside. nih.govresearchgate.net For instance, an optically active bicyclo[2.2.1]heptane compound was used to synthesize an amine, which was subsequently used to build a 6-chloropurine (B14466) intermediate. nih.gov This intermediate was then reacted with ammonia (B1221849) and various amines to yield new adenine (B156593) and 6-substituted adenine carbocyclic nucleoside analogs. nih.gov X-ray crystallography confirmed the exo-coupling of the base to the bicyclic ring and an L-configuration for these nucleoside analogs. nih.gov

Researchers have also synthesized 1'-homocarbocyclic nucleoside analogs where an optically active substituted bicyclo[2.2.1]heptane scaffold serves as the sugar moiety. mdpi.comresearchgate.net The synthesis of these compounds often utilizes a Mitsunobu reaction to couple the bicyclic diol with a purine or pyrimidine (B1678525) base. mdpi.comresearchgate.net For example, 2-amino-6-chloropurine (B14584) was reacted with a bicyclo[2.2.1]heptane diol, followed by substitution of the chlorine atom to introduce various functionalities. mdpi.com

These constrained nucleosides have been evaluated for their biological properties. Some of the synthesized adenine and 6-substituted adenine analogs were tested for their anticancer activity. nih.gov Additionally, a series of 1'-homonucleosides with a 2-amino-6-substituted purine base and an optically active bicyclo[2.2.1]heptane scaffold were synthesized and screened against the influenza virus, with some compounds showing promising inhibitory activity. mdpi.com

Table 2: Research on Constrained Nucleosides with Bicyclo[2.2.1]heptane Skeleton

Nucleoside Analog Type Synthetic Approach Key Findings Reference
Adenine and 6-substituted adenine carbocyclic nucleosides Synthesis of an amine-functionalized bicyclo[2.2.1]heptane intermediate followed by coupling with 6-chloropurine and subsequent amination. X-ray crystallography confirmed exo-coupling and L-configuration. Compounds were tested for anticancer activity. nih.gov
1'-Homocarbocyclic nucleosides with purine and pyrimidine bases Mitsunobu reaction between a bicyclo[2.2.1]heptane diol and the heterocyclic base. Synthesis of various analogs with uracil, 5-fluorouracil, thymine, cytosine, and 6-chloropurine. researchgate.net
1'-Homonucleosides with 2-amino-6-substituted purine bases Mitsunobu reaction followed by substitution of the 6-chloro group. Several compounds exhibited significant inhibitory activity against the influenza virus. mdpi.com

Camphor-Derived Diamine Derivatives

Camphor (B46023), a readily available chiral starting material, serves as a valuable building block for the synthesis of various chiral diamines incorporating the bicyclo[2.2.1]heptane framework. scielo.brnih.gov These camphor-derived diamines are notable for their applications as chiral ligands in asymmetric catalysis and as precursors for organocatalysts. scielo.brnih.gov

The synthesis of these diamines often starts from commercially available camphor derivatives like (1S)-(+)-ketopinic acid or (1S)-(+)-10-camphorsulfonic acid. researchgate.netnih.gov A variety of regio- and stereochemically diverse 1,2-, 1,3-, and 1,4-diamines have been synthesized, showcasing the versatility of camphor as a chiral scaffold. researchgate.netnih.gov For example, a series of 18 different chiral non-racemic diamines were synthesized, exhibiting isomeric diversity in the attachment of the primary and tertiary amine functions and in their exo/endo stereochemistry. researchgate.net

A significant application of these diamines is in the field of organocatalysis. They have been converted into bifunctional thiourea and squaramide organocatalysts. researchgate.netnih.gov These catalysts have proven effective in promoting enantioselective reactions, such as the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. researchgate.netnih.gov For instance, an endo-1,3-diamine derived thiourea catalyst achieved high enantioselectivity in the reaction with acetylacetone. researchgate.net

Furthermore, camphor-derived 1,3-diamines have been utilized to synthesize a new class of bifunctional quaternary ammonium (B1175870) salt phase-transfer organocatalysts. nih.gov The synthesis involved Boc-protection of the primary amine, followed by benzylation of the tertiary amine to form the quaternary ammonium salt. nih.gov These developments highlight the importance of camphor-derived diamines as versatile intermediates for creating novel catalytic systems. mdpi.com

Table 3: Synthesis and Application of Camphor-Derived Diamine Derivatives

Starting Material Diamine Type Application Key Findings Reference
(1S)-(+)-Ketopinic acid, (1S)-(+)-10-camphorsulfonic acid 1,2-, 1,3-, and 1,4-diamines Precursors for thiourea organocatalysts Synthesis of 18 regio- and stereochemically diverse diamines. researchgate.netnih.gov
Camphor-derived diamines 1,3-diamines Precursors for bifunctional squaramide organocatalysts Effective in Michael additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. nih.gov
Camphor-derived diamines 1,3-diamines Precursors for bifunctional quaternary ammonium salt phase-transfer organocatalysts Synthesis of a new type of phase-transfer catalyst. nih.gov
(R)-(+)-Camphor 1,5-diamines Potential as chiral building blocks, bioactive products, or chiral ligands A new family of chiral diamines synthesized in moderate to good yields. scielo.br

Computational Chemistry and Spectroscopic Analysis of Bicyclo 2.2.1 Heptan 2 Amine

Computational Studies on Molecular Structure and Conformation

Computational chemistry plays a pivotal role in understanding the molecular properties and potential applications of bicyclo[2.2.1]heptan-2-amine and its derivatives.

Ab Initio Computational Study for Turn Structure Prediction

Ab initio computational studies have been instrumental in predicting the conformational preferences of molecules containing the bicyclo[2.2.1]heptane framework. For instance, in the study of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a derivative of this compound, ab initio calculations predicted a gamma-turn structure. nih.gov This prediction was subsequently confirmed by experimental data, highlighting the accuracy of these computational methods in forecasting the three-dimensional arrangement of atoms in such constrained systems. nih.gov These theoretical approaches are crucial for designing molecules that can mimic specific secondary structures of proteins, such as turns, which are vital for biological recognition processes.

Computational Docking Studies for Interaction Mode Prediction

Computational docking is a powerful technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. In the context of drug discovery, docking studies involving derivatives of this compound have provided valuable insights into their potential mechanisms of action.

For example, a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative (compound 2e) was identified as a selective antagonist for the CXCR2 chemokine receptor, a target for anti-cancer metastasis agents. nih.govrsc.org Computational docking studies were performed to illustrate the interaction mode of this compound with CXCR2. nih.govrsc.org The results suggested that the bicyclo[2.2.1]heptane moiety inserts into a hydrophobic pocket of the receptor, surrounded by specific amino acid residues like Ser81, Ala249, and Val252. rsc.orgrsc.org Furthermore, the docking results predicted that the (S)-enantiomer might exhibit better antagonistic activity than the (R)-enantiomer due to more favorable hydrogen bonding interactions. nih.govrsc.org

Similarly, docking studies have been used to explore the potential of bicyclo[2.2.1]heptane-based nucleoside analogs as antiviral agents against Herpes Simplex Virus type-1 (HSV-1). mdpi.com These studies help in predicting the binding modes and affinities of the designed compounds within the active site of the viral thymidine (B127349) kinase. mdpi.com

Molecular Protein Complex Dynamic Simulation

While not extensively documented for this compound itself, molecular dynamics (MD) simulations are a common follow-up to docking studies to assess the stability of predicted protein-ligand complexes over time. For instance, in the broader context of drug design targeting viral proteins like the 3C-like main proteinase (3CLpro) of SARS-CoV-2, MD simulations are employed to refine the docked poses and evaluate the stability of the interactions. nih.govchemrxiv.org This computational technique simulates the movements of atoms in the complex, providing a more dynamic and realistic picture of the binding event.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.

In the structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, ¹H NMR spectroscopy was used to confirm the gamma-turn structure that had been predicted by computational studies. nih.gov The observation of intramolecular hydrogen bonding through NMR experiments provided strong evidence for the folded conformation. nih.gov

Furthermore, 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the stereochemistry of these rigid bicyclic systems. For example, the absolute configuration of a camphor-derived diamine containing a bicyclo[2.2.1]heptane framework was confirmed using NOESY. mdpi.com Comprehensive 1D and 2D NMR data are routinely used to assign all proton and carbon signals in newly synthesized bicyclo[2.2.1]heptane-containing compounds. mdpi.commdpi.com The coupling constants observed in ¹H NMR spectra are also valuable for validating stereochemical assignments.

Table 1: Representative Spectroscopic Data for this compound Derivatives

Compound/Derivative Technique Key Observations Reference
6-aminobicyclo[2.2.1]heptane-2-carboxylic acid ¹H NMR Confirmed γ-turn structure through intramolecular hydrogen bonding. nih.gov
1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole ¹H, ¹³C, 2D NMR Confirmed the absolute configuration at the chiral center bearing the benzo[d]imidazole moiety. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the characterization of this compound and its derivatives, IR spectra show characteristic absorption bands. For a derivative of this compound, the IR spectrum displayed sharp N-H valence bond vibrations around 3230 cm⁻¹ and a strong C=O absorption band at 1680 cm⁻¹. researchgate.net The sharpness of these bands can indicate changes in intermolecular associations, such as hydrogen bonding. researchgate.net The structure of newly synthesized compounds containing the bicyclo[2.2.1]heptane moiety is routinely confirmed by IR spectroscopy alongside other techniques. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Aminonorbornane
6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
N,N′-diarylsquaramide
Serine
Alanine
Valine

Mass Spectrometry (MS)

Mass spectrometry of this compound and its derivatives is a crucial analytical technique for confirming molecular weight and elucidating structural features, including the differentiation of stereoisomers. High-resolution mass spectrometry (HRMS) has been effectively used to confirm the configuration of resolved enantiomers of this compound.

In the gas chromatography-mass spectrometry (GC-MS) analysis of the exo-isomer, a significant number of peaks are observed, with the top peak providing key information for identification. nih.gov The mass spectrum of related bicyclic amines, such as 2-endo-,3,3-trimethyl-bicyclo[2.2.1]heptan-2-amine, has also been characterized, aiding in the structural confirmation of synthetic products. brookes.ac.uk The fragmentation patterns observed in the mass spectra are characteristic of the rigid bicyclic framework and the functional groups present. For instance, the mass spectrum of a glycidyl (B131873) derivative of a substituted Bicyclo[2.2.1]heptane showed fragmentation patterns that were instrumental in determining the regioselectivity of aminolysis reactions. researchgate.net

The molecular ion peak is a key feature in the mass spectra of these compounds. For example, in the analysis of a derivative, the molecular ion peak [M+H]⁺ was observed at m/z 292.4 for a biphenyl (B1667301) amide derivative, confirming its molecular weight. Electron ionization (EI) is a common method used to generate the mass spectra for these compounds. brookes.ac.uk

Table 1: GC-MS Data for exo-Bicyclo[2.2.1]heptan-2-amine

Property Value
NIST Number 108305
Library Main library
Total Peaks 59

Data sourced from PubChem CID 98480 nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational circular dichroism (VCD) spectroscopy, coupled with quantum chemical calculations, has emerged as a powerful and reliable method for the unambiguous determination of the absolute configuration of chiral molecules like this compound and its derivatives in solution. acs.orgresearchgate.net This technique is particularly valuable as it can be applied directly to the sample, including hydrochloride salts, providing rapid stereochemical assignment. acs.org

The methodology involves comparing the experimental VCD spectrum with the theoretically calculated spectra for the different possible enantiomers. A good correlation between the experimental and a calculated spectrum allows for the definitive assignment of the absolute configuration. nih.govfraunhofer.deacs.org For instance, the absolute configuration of the enantiomers of a complex derivative of this compound was successfully determined using VCD spectroscopy, supported by ab initio calculations. acs.org

The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule using computational methods like Density Functional Theory (DFT). acs.orgacs.org

Spectral Calculation: Calculating the theoretical IR and VCD spectra for each conformer. These are then Boltzmann-averaged to produce a final theoretical spectrum. acs.org

Comparison: The calculated spectrum is then compared to the experimental VCD spectrum. A high degree of similarity confirms the absolute configuration. acs.org

VCD has proven to be a versatile tool, capable of distinguishing between a large number of possible stereoisomers, as demonstrated in the analysis of multi-center chiral compounds. nih.gov The sensitivity of VCD to the three-dimensional structure of molecules makes it an ideal technique for investigating molecular conformations and stereochemistry. researchgate.net Studies on various chiral amines and their derivatives have consistently shown that VCD provides unique spectral signatures that are highly sensitive to the molecule's specific stereochemical and conformational features. nih.govfraunhofer.deacs.org

Table 2: Parameters for VCD-Based Absolute Configuration Determination of a this compound Derivative

Parameter Details
Computational Method Density Functional Theory (DFT)
Basis Set B3LYP/6-311++G(2d,p) (example for similar amines) acs.org
Frequency Scaling Factor 0.976 - 0.983 (example values) acs.org
Similarity Metrics Neighborhood Similarity (Sfg), Enantiomeric Similarity Index (ESI) acs.org

This table presents typical parameters used in VCD analysis for absolute configuration determination, as specific data for the parent compound was not detailed in the provided search results. Data is based on examples from related studies. acs.orgacs.org

Biological Activities and Medicinal Chemistry Research of Bicyclo 2.2.1 Heptan 2 Amine

Antagonism of CXC Chemokine Receptor 2 (CXCR2)

Derivatives of bicyclo[2.2.1]heptan-2-amine have shown significant promise as antagonists of the CXC chemokine receptor 2 (CXCR2). rsc.org This receptor plays a crucial role in various physiological and pathological processes, making it an attractive target for therapeutic intervention.

Role of CXCR2 in Inflammatory Responses and Cancer Metastasis

CXCR2 and its ligands, such as interleukin-8 (IL-8), are key mediators of inflammatory responses, primarily by recruiting neutrophils to sites of inflammation. rsc.org Beyond its role in inflammation, the CXCR2 signaling axis has been implicated in the progression of various cancers. semanticscholar.orgresearchgate.net Activation of CXCR2 can promote tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Crucially, CXCR2 signaling is a significant driver of cancer metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body. rsc.orgnih.gov

Potential as a Novel Strategy for Treating Metastatic Cancer

The critical role of CXCR2 in cancer metastasis has led to the exploration of its antagonists as a novel therapeutic strategy. rsc.orgnih.gov By blocking the CXCR2 receptor, these antagonists can inhibit the signaling pathways that drive tumor cell migration and invasion, thereby potentially preventing or reducing the spread of cancer. Several CXCR2 antagonists are currently in clinical trials for various metastatic cancers, highlighting the therapeutic potential of this approach. semanticscholar.orgnih.gov The development of this compound-based CXCR2 antagonists represents a promising avenue in the fight against metastatic disease.

Enhanced Selectivity and Potency against CXCR2 vs. CXCR1

A significant challenge in targeting CXCR2 is its high structural homology (77%) to another chemokine receptor, CXCR1. rsc.orgnih.gov Both receptors can be activated by some of the same ligands, such as IL-8. Therefore, developing antagonists that are selective for CXCR2 over CXCR1 is crucial to minimize off-target effects.

Research has shown that incorporating the bicyclo[2.2.1]heptane scaffold into inhibitor designs can lead to compounds with enhanced selectivity and potency for CXCR2. For instance, a study identified a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative, compound 2e , which exhibited good antagonistic activity against CXCR2 with an IC50 of 48 nM and a 60.4-fold selectivity over CXCR1. rsc.orgnih.gov Another derivative, compound 1a , demonstrated an even more remarkable 113-fold selectivity for CXCR2 over CXCR1. rsc.orgnih.gov

Table 1: CXCR2 Antagonistic Activity and Selectivity of this compound Derivatives

Compound CXCR1 IC50 (µM) CXCR2 IC50 (µM) Selectivity (CXCR1/CXCR2)
1a 7 0.062 113-fold
2e - 0.048 60.4-fold

Data sourced from references rsc.orgrsc.orgnih.gov

In Vitro Anti-Cancer Metastasis Activity

The potential of this compound derivatives as anti-metastatic agents has been demonstrated in preclinical studies. In one such study, compound 2e was shown to have a significant anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 in an in vitro assay. rsc.orgnih.gov Another study highlighted that derivatives of this compound demonstrated significant anti-cancer activity by inhibiting cell migration associated with tumor progression. These findings underscore the therapeutic potential of these compounds in combating the spread of cancer.

Neurotransmitter Analog and Receptor Antagonism

Beyond its role in cancer, the this compound scaffold has been investigated for its potential to modulate the central nervous system, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism and Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The NMDA receptor is a crucial player in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity, a process that contributes to neuronal cell death in various neurodegenerative disorders, including Alzheimer's disease. mdpi.comnih.gov Therefore, antagonists of the NMDA receptor have been explored as potential therapeutic agents for these conditions. mdpi.comresearchgate.net

Novel N-substituted bicyclo[2.2.1]heptan-2-amines have been designed and synthesized as uncompetitive NMDA receptor antagonists that bind to the phencyclidine (PCP) site within the receptor channel. mdpi.com One such derivative, 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)this compound (5a) , was identified as a promising lead compound. mdpi.com It exhibited moderate binding affinity to the NMDA receptor with an IC50 of 7.86 μM and demonstrated neuroprotective activity in a maximal electroshock (MES) test. These findings suggest that this compound derivatives could serve as a basis for the development of new treatments for neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net

Table 2: NMDA Receptor Antagonistic Activity of a this compound Derivative

Compound NMDA Receptor Binding Affinity (IC50) Neuroprotective Activity (MES test)
5a 7.86 µM Exhibited neuroprotection at 100 mg/kg

Data sourced from reference

Interaction with Neuronal Nicotinic Receptors (NNRs)

Derivatives of this compound have been investigated for their interaction with neuronal nicotinic receptors (NNRs). For instance, Mecamylamine, a derivative of the closely related N,2,3,3-Tetramethylthis compound, is a known non-selective antagonist of nAChRs. nih.govwindows.net It has been shown to inhibit α7 nAChR currents activated by acetylcholine (B1216132) (ACh) with an IC50 of 10 ± 1 µM. nih.gov Another derivative, TC-5214 ((1R,2S,4S)‐N,2,3,3‐Tetramethylbicyclo[2.2.1]heptan‐2‐amine hydrochloride), acts as a neuronal nicotinic receptor modulator and has been studied for its potential antidepressant activity. nih.gov

Inhibition of Soluble Epoxide Hydrolase (sEH)

The bicyclo[2.2.1]heptane scaffold is a key structural feature in the design of potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com The inhibition of sEH is a promising therapeutic strategy for a variety of conditions. benthamscience.com

sEH as a Target in Hypertension, Inflammation, and Pain Syndromes

Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory, antihypertensive, and analgesic properties. universityofcalifornia.edunih.gov By inhibiting sEH, the levels of these beneficial EETs are increased. universityofcalifornia.edu This mechanism has made sEH a significant target for the development of treatments for hypertension, inflammation, and pain. benthamscience.comuniversityofcalifornia.eduescholarship.org Inhibition of sEH has been shown to reduce blood pressure, inflammation, and pain in various mammalian disease models. nih.gov Furthermore, sEH inhibitors have demonstrated anti-inflammatory action and may be particularly useful for hypertensive patients with concurrent systematic inflammatory diseases. nih.gov For instance, the inhibition of sEH can lead to the downregulation of COX-2 transcription, which in turn reduces the production of pro-inflammatory prostaglandins. medchemexpress.com The potential of sEH inhibitors extends to treating inflammatory and neuropathic pain. escholarship.orgmedchemexpress.com

Computational Docking Studies on sEH Binding

Computational docking studies have been employed to understand the binding interactions of this compound derivatives with the sEH enzyme. These studies have shown that the bicyclic structure enhances receptor-binding affinity. For example, docking studies of certain urea (B33335) derivatives suggest they bind to the active sites of enzymes like the SARS-CoV-2 main protease through hydrogen bonding. In the context of sEH, docking studies have helped to elucidate how different substitutions on the bicyclo[2.2.1]heptane scaffold can influence inhibitory potency. For instance, the replacement of an adamantyl group with a (1R)-7,7-dimethylbicyclo[2.2.1]heptan-2-one group in one inhibitor showed a superimposable docked pose, indicating similar binding modes. nih.gov

Antiviral Activity (e.g., RNA Virus Replication, Orthopoxviruses)

Derivatives of this compound have demonstrated notable antiviral activity. Specifically, ureas derived from this scaffold have been shown to inhibit the replication of RNA viruses. The mechanism is thought to involve the inhibition of soluble epoxide hydrolase (sEH), which modulates anti-inflammatory epoxyeicosatrienoic acids (EETs) that can disrupt viral replication.

Furthermore, camphor-based derivatives, which share the 1,7,7-trimethylbicyclo[2.2.1]heptane backbone, have shown promising activity against Orthopoxviruses, such as vaccinia virus. nih.govresearchgate.net For example, certain thiazole (B1198619) derivatives containing this scaffold were found to inhibit vaccinia virus reproduction with IC50 values in the low micromolar range. nih.gov The 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene group, in particular, has been identified as being responsible for antiviral activity. mdpi.com

Antimicrobial and Antifungal Properties of Derivatives

A range of derivatives incorporating the bicyclo[2.2.1]heptane structure have been synthesized and evaluated for their antimicrobial and antifungal activities. derpharmachemica.comderpharmachemica.comresearchgate.netukrbiochemjournal.org One study involved the synthesis of novel 2-amino-6-(3,3-dimethylspiro{bicyclo[2.2.1]heptan-2,5´-isoxazoline-2}-3´-yl)-4-arylpyrimidines, which were subsequently screened for their antibacterial and antifungal properties. derpharmachemica.comderpharmachemica.comresearchgate.net Another study synthesized cage amides and imides with bicyclo[2.2.1]- and bicyclo[2.2.2]-subunits and tested them against key pathogenic bacteria and fungi. ukrbiochemjournal.org Additionally, a GC-MS analysis of metabolites from Aeromonas hydrophila identified Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-, semicarbazone, among other compounds with potential antifungal activity against Aspergillus flavus. rjptonline.org

Potential in Correcting Lipid Metabolism Disorders and Hypoglycemic Properties

Derivatives of this compound have shown potential in addressing metabolic disorders. Specifically, bornyl derivatives of p-(benzyloxy)phenylpropionic acid have been examined for their hypoglycemic activities. researchgate.net In an oral glucose tolerance test in mice, two compounds demonstrated the ability to reduce blood glucose levels. researchgate.net Furthermore, these compounds showed varying abilities to correct lipid metabolism disorders in mice with metabolic issues. researchgate.net The non-metabolizable leucine (B10760876) analogue, 2-aminobicyclo(2.2.1)heptane-2-carboxylic acid, has been used to study insulin (B600854) secretion, as it acts as a positive allosteric activator of glutamate (B1630785) dehydrogenase (GDH), a key enzyme in amino acid-stimulated insulin secretion. nih.gov

Analgesic Activity

Derivatives of this compound have been investigated for their potential analgesic properties. For instance, epibatidine, a 7-azabicyclo[2.2.1]heptane derivative, exhibited analgesic potency approximately 200 to 500 times that of morphine in preclinical models, although it has a different mechanism of action and does not bind significantly to opioid receptors. google.com Further research into related structures, such as those with an alpha-phenylbenzeneacetate group, suggests potential for pain management and anti-inflammatory effects. ontosight.ai

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is intricately linked to their chemical structure, including the nature and position of substituents, as well as their stereochemistry.

The rigid bicyclo[2.2.1]heptane framework serves as a key structural feature that influences the binding affinity of its derivatives to biological targets. For example, in a series of N,N'-diarylsquaramide derivatives targeting the CXCR2 receptor, the introduction of a bicyclo[2.2.1]heptane moiety led to a compound with significant antagonistic activity and selectivity. nih.govrsc.org The bicyclic system is thought to position other functional groups optimally within the receptor's binding pocket. rsc.org

The nature of the substituents on the bicyclo[2.2.1]heptane ring and the amine group is critical for activity. In studies of CXCR2 antagonists, the introduction of an electron-donating methyl group or an electron-withdrawing cyano group at a specific position on an associated aromatic ring resulted in a loss of activity. nih.govrsc.org Conversely, modifications to an amide moiety on the squaramide core significantly impacted both potency and selectivity. nih.govrsc.org

Stereochemistry is another crucial determinant of biological activity. The specific spatial arrangement of substituents on the bicyclic framework, such as the (2-endo,3-exo)-configuration in one derivative, is critical for its interaction with biological targets. ontosight.ai The relative stereochemistry of the amine group has also been a subject of investigation to understand its importance for activity. brookes.ac.uk In the case of CXCR2 antagonists, computational docking studies suggest that the (S)-enantiomer of a lead compound may exhibit a stronger binding mode and better antagonistic activity than the (R)-enantiomer due to more favorable hydrogen bonding interactions within the receptor. rsc.org The synthesis of spiroheterocyclic systems containing a bicyclo[2.2.1]heptane moiety has also highlighted the importance of stereochemistry in determining their antimicrobial activity. researchgate.netresearchgate.net

Relationship between Chemical Structure and Biological Activity

Pharmacokinetic Studies and In Vitro Stability

The pharmacokinetic properties and in vitro stability of this compound derivatives are crucial for their development as therapeutic agents.

One N,N'-diarylsquaramide derivative containing the bicyclo[2.2.1]heptane scaffold, compound 2e, demonstrated favorable in vitro stability. nih.govrsc.org It showed high stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), as well as in both rat and human plasma. nih.govrsc.orgrsc.org However, it exhibited lower stability in rat and human liver microsomes, indicating potential for metabolic degradation. rsc.org

In vivo pharmacokinetic studies in rats with compound 2e revealed a good pharmacokinetic profile following oral administration. nih.govrsc.orgrsc.org

ParameterValue
Cmax2863 ng/mL
t1/22.58 h
Pharmacokinetic parameters of compound 2e in rats after a 10 mg/kg oral dose. nih.govrsc.orgrsc.org

Mechanistic Studies of Biological Action

Certain derivatives act as uncompetitive antagonists of the NMDA receptor by binding to the phencyclidine (PCP) binding site. mdpi.comnih.govresearchgate.net This interaction inhibits the receptor's activity, which has implications for modulating neurotransmission and treating neurodegenerative disorders.

Other derivatives function as antagonists of the CXC chemokine receptor 2 (CXCR2). nih.govrsc.org By blocking this receptor, these compounds can inhibit inflammatory processes and have shown potential in reducing cancer cell migration. nih.govrsc.org

The rigid bicyclo[2.2.1]heptane core is thought to contribute to the mechanism by properly orienting the pharmacophoric groups for optimal interaction with the target receptor or enzyme.

Toxicity Studies and Safety Profiles in Research

The toxicity of novel N-substituted this compound derivatives has been evaluated to assess their safety profiles. In one study, the toxicity of several new compounds designed as NMDA receptor antagonists was compared to memantine (B1676192), an FDA-approved drug. mdpi.comnih.govresearchgate.net

The studies were conducted on two cell lines: Madin-Darby Canine Kidney (MDCK) cells, as a model for the blood-brain barrier, and N2a, a neuronal cell line. mdpi.comnih.govresearchgate.net The results showed that the toxicity of these compounds was dose-dependent, generally appearing at concentrations above 100 µM. mdpi.comnih.govresearchgate.net

One lead compound, 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)this compound (compound 5a), exhibited a toxicity profile similar to memantine. mdpi.comnih.govresearchgate.net

CompoundCell LineIC50 (µM)
Compound 5aMDCK155
MemantineMDCK197
Compound 5aN2a154
MemantineN2a219
IC50 values for compound 5a and memantine in MDCK and N2a cell lines. mdpi.comresearchgate.net

At concentrations of 10 µM and 50 µM, compound 5a did not cause a significant reduction in the viability of either MDCK or N2a cells, similar to the findings for memantine. mdpi.comresearchgate.net Given that the therapeutic serum level of memantine is around 1 µM, these findings suggest that compounds like 5a could have an acceptable therapeutic index. mdpi.comnih.govresearchgate.net

Coordination Chemistry and Catalytic Applications of Bicyclo 2.2.1 Heptan 2 Amine

Bicyclo[2.2.1]heptan-2-amine as a Ligand in Metal Complexes

The rigid bicyclic framework of this compound and its derivatives makes it an interesting ligand in coordination chemistry. The amine group provides a coordination site, and the stereochemistry of the bicyclic system can influence the geometry and properties of the resulting metal complexes.

Research has shown the synthesis of various metal complexes involving this amine scaffold. For instance, a chiral trans-palladium(II) complex, specifically trans-[Pd{(R)-(+)-bornylamine}2Cl2], has been synthesized. researchgate.net This complex incorporates the bulky bornylamine ligand (endo-(1R)-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-amine), a derivative of the parent amine. researchgate.net The structure of such complexes can be elucidated using techniques like X-ray crystallography.

In addition to direct coordination, derivatives of this compound can act as directing groups in the formation of organometallic complexes. For example, exo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamide, formed from exo-2-aminonorbornane and picolinic acid, serves as a ligand for palladium, leading to the formation of palladacycle intermediates that are key in catalytic processes. acs.org

Furthermore, Schiff base ligands derived from camphor (B46023), a ketone analogue of trimethylated this compound, have been used to create complexes with a range of transition metals. The reaction of (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid with metal salts like copper(II) bromide, nickel(II) chloride, cobalt(II) chloride, zinc(II) chloride, and iron(II) bromide yields solid-state complexes. researchgate.net Spectroscopic data, including FT-IR and NMR, alongside elemental analysis, suggest an octahedral geometry for these 1:2 (metal:ligand) complexes. researchgate.net

Table 1: Examples of Metal Complexes with this compound Scaffolds

Metal CenterLigandComplex Structure/FormulaReference
Palladium(II)endo-(1R)-1,7,7-trimethylbicyclo[2.2.1]-heptan-2-aminetrans-[Pd{(R)-(+)-bornylamine}2Cl2] researchgate.net
Palladium(II)exo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamidePalladacycle intermediate acs.org
Copper(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid[Cu(L)2]Br2 researchgate.net
Nickel(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid[Ni(L)2]Cl2 researchgate.net
Cobalt(II)(E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetic acid[Co(L)2]Cl2 researchgate.net

Application of Metal Complexes in Catalysis

Metal complexes incorporating this compound and its derivatives have demonstrated utility in various catalytic transformations. The defined stereochemistry and rigid structure of the ligand are instrumental in controlling the reactivity and selectivity of the metal center.

A notable application is in palladium-catalyzed C(sp³)–H arylation reactions. acs.org Amide derivatives of this compound act as directing groups, enabling the direct arylation of the saturated bicyclic scaffold. This silver-free method works with a variety of aryl iodides and bromides, including those with functional groups like aldehydes, ketones, and esters. acs.org The reaction proceeds through the formation of a palladacycle intermediate, and the amide directing group can be removed under mild conditions to yield the arylated amine product. acs.org

Another significant catalytic application involves aluminum-based complexes in proton relay catalysis. acs.org A binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in synthesizing 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxyamines. acs.org This method provides good to excellent yields and high diastereoselectivity. The proposed mechanism involves a proton-relay step facilitated by the Al(III) complex, showcasing a mechanistically distinct approach to constructing these valuable heterocyclic scaffolds. acs.org

Table 2: Catalytic Applications of this compound Metal Complexes

Catalyst SystemReaction TypeSubstrate ExampleProduct ExampleKey FeaturesReference
Pd(OAc)2 / Picolinamide-amine derivativeC(sp³)–H Arylationexo-N-(Bicyclo[2.2.1]heptan-2-yl)picolinamideN-((1S,2S,4R,6R)-1,7,7-Trimethyl-6-(thiophen-2-yl)bicyclo[2.2.1]heptan-2-yl)picolinamideSilver-free, broad substrate scope, removable directing group. acs.org
Aminotriphenolate Al(III) / TBABIntramolecular CyclizationCyclic γ-epoxyamine2-Azabicyclo[2.2.1]heptane derivativeProton relay mechanism, high diastereocontrol, good yields. acs.org

Potential in Material Science Applications

The unique, rigid, and three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it a valuable building block for the synthesis of polymers and other advanced materials. While specific, large-scale material applications of this compound itself are an emerging area of research, its derivatives are of interest for creating novel materials with specific properties.

The compound and its derivatives can be used as monomers in polymerization reactions. The defined stereochemistry of the bicyclic unit can impart specific thermal and mechanical properties to the resulting polymer chains. Its use in the synthesis of industrial chemicals has been noted, pointing to its role as a stable and reactive scaffold under various conditions.

The bicyclo[2.2.1]heptane scaffold is considered a "privileged" structure, appearing in numerous compounds with diverse functions, from pharmaceuticals to materials for asymmetric synthesis and catalysis. rsc.org This suggests a high potential for its amine derivatives to be incorporated into functional materials. For instance, related bicyclic amines have been noted for their potential utility in creating biomaterials and other complex organic compounds. The rigid structure is key to designing molecules with predictable conformations, which is a desirable trait in materials science for applications such as molecular recognition and self-assembly.

Bifunctional Organocatalysis with this compound Derivatives

Derivatives of this compound, particularly those derived from camphor, have emerged as powerful bifunctional organocatalysts. mdpi.comsemanticscholar.org These catalysts typically contain both a basic tertiary amine site and a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, on the same chiral scaffold. mdpi.commdpi.com This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. mdpi.com

A key application of these organocatalysts is in asymmetric Michael additions. semanticscholar.org For example, camphor-derived 1,2-, 1,3-, and 1,4-diamines have been converted into thiourea derivatives that effectively catalyze the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. semanticscholar.org The stereochemical and regiochemical diversity of the diamine scaffold allows for fine-tuning of the catalyst's performance. semanticscholar.org

The synthesis of these catalysts often starts from camphor, a naturally abundant starting material. nih.gov Various synthetic routes have been developed to produce a range of regio- and stereoisomeric diamines. These are then reacted with agents like 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene to install the thiourea group. semanticscholar.orgmdpi.com The performance of these catalysts is evaluated in model reactions, demonstrating their potential to match the activity of more established organocatalysts. semanticscholar.org

Table 3: Performance of a Camphor-Derived Thiourea Organocatalyst in the Michael Addition

CatalystNucleophileSolventTime (h)Conversion (%)Enantiomeric Excess (ee %)Reference
(1S,2R,4R)-Thiourea 48Dimethyl malonateToluene72>9890 semanticscholar.org
(1S,2R,4R)-Thiourea 48AcetylacetoneToluene48>9885 semanticscholar.org
(1S,2R,4R)-Thiourea 48DibenzoylmethaneToluene48>9891 semanticscholar.org

Advanced Research Techniques and Methodologies Applied to Bicyclo 2.2.1 Heptan 2 Amine

In Vitro Studies for Biological Activity Assessment

In vitro studies are fundamental in determining the biological effects of bicyclo[2.2.1]heptan-2-amine derivatives at the cellular and molecular levels. These studies provide initial insights into the compound's mechanism of action and potential therapeutic applications.

One area of significant interest is the activity of these compounds as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.netnih.gov The NMDA receptor is a crucial player in synaptic plasticity and memory function, and its dysregulation is implicated in various neurodegenerative disorders. Researchers have synthesized novel N-substituted bicyclo[2.2.1]heptan-2-amines and evaluated their ability to modulate NMDA receptor activity. researchgate.netnih.gov

Another key application is in the development of antagonists for the chemokine receptor CXCR2, which is involved in cancer metastasis. rsc.orgnih.gov Derivatives of this compound have been designed and tested for their ability to block CXCR2, thereby inhibiting cancer cell migration. rsc.org The rigid bicyclic structure is thought to enhance the binding affinity of these derivatives to the receptor.

Derivatives have also been investigated for their potential to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of inflammation and viral replication. Specifically, ureas synthesized from 1,7,7-trimethylthis compound have shown inhibitory activity against sEH and have demonstrated potential in inhibiting the replication of SARS-CoV-2.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for quantifying the potency of this compound derivatives against specific enzyme targets. A primary method used is the determination of the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the activity of an enzyme by 50%.

For instance, in the context of cancer research, derivatives of this compound have been evaluated as CXCR2 antagonists. rsc.orgnih.gov One study identified a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative, compound 2e, which exhibited a potent CXCR2 antagonistic activity with an IC50 value of 48 nM. rsc.orgnih.gov This assay demonstrated the compound's high potency in inhibiting the target enzyme.

In the study of neuroprotective agents, the inhibitory activity of this compound derivatives against the NMDA receptor is a key focus. While not a direct enzyme inhibition assay, the principle of determining IC50 values is applied in binding assays to measure the displacement of a known ligand, which reflects the compound's inhibitory potential. For example, a novel N-substituted this compound, compound 5a, was found to have a moderate binding affinity to the NMDA receptor with an IC50 of 7.86 μM. nih.gov

Additionally, ureas derived from this compound have been shown to inhibit soluble epoxide hydrolase (sEH), and their antiviral activity against RNA viruses has been evaluated using plaque reduction assays, yielding EC50 values in the range of 0.5–5 µM in Vero E6 cells infected with SARS-CoV-2.

Binding Affinity Assays

Binding affinity assays are crucial for understanding how strongly a ligand, such as a derivative of this compound, binds to its molecular target. A common technique is the competitive displacement of a radiolabeled ligand from its receptor.

In the investigation of NMDA receptor antagonists, researchers have measured the binding affinity of this compound derivatives by their ability to displace [³H]MK-801 from rat cortical membranes. This method provides a quantitative measure of the compound's affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.gov For example, compound 5a, a promising NMDA receptor antagonist, demonstrated a moderate binding affinity with an IC50 value of 7.86 μM and a Ki value of 5.28 μM. nih.gov

Similarly, for CXCR2 antagonists, binding assays are used to determine the affinity and selectivity of the compounds. A bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide (compound 2e) was identified as a selective CXCR2 antagonist with a high binding affinity, demonstrating an IC50 of 48 nM for CXCR2 and a 60.4-fold selectivity over the related CXCR1 receptor. rsc.orgnih.gov Another derivative, compound 1a, showed a 113-fold selectivity for CXCR2 over CXCR1. rsc.orgsemanticscholar.org

The table below summarizes the binding affinities of selected this compound derivatives.

CompoundTargetAssay MethodIC50 (µM)Ki (µM)
5a NMDA Receptor[³H]MK-801 Displacement7.86 nih.gov5.28 nih.gov
2e CXCR2Not Specified0.048 rsc.orgnih.govNot Reported
1a CXCR2Not Specified0.062 rsc.orgsemanticscholar.orgNot Reported

Cell Line Studies for Cytotoxicity and Therapeutic Potential

Cell line studies are instrumental in evaluating the cytotoxicity and therapeutic potential of this compound derivatives in a controlled environment. These assays provide crucial data on a compound's effect on cell viability and proliferation.

For neuroprotective agents, the cytotoxicity of novel N-substituted bicyclo[2.2.1]heptan-2-amines has been compared to the FDA-approved NMDA receptor antagonist, memantine (B1676192). researchgate.netnih.govmdpi.com These studies often utilize cell lines such as Madin-Darby Canine Kidney (MDCK) cells, which can serve as a model for the blood-brain barrier, and N2a, a neuronal cell line, to assess neurotoxicity. researchgate.netnih.govmdpi.com The MTT assay is a common colorimetric method used to determine cell viability. For instance, compound 5a was found to have a toxicity profile similar to memantine, with IC50 values above 150 μM in both MDCK and N2a cell lines, indicating a potentially acceptable therapeutic index. researchgate.netnih.govmdpi.com

In cancer research, the cytotoxic effects of this compound derivatives are tested against various cancer cell lines. For example, derivatives have shown significant cytotoxicity against cancer cells, with IC50 values indicating effective inhibition of cell proliferation at concentrations below 100 μM. The L-type amino acid transporter 1 (LAT1) inhibitor, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), has been shown to reduce the proliferation of breast, prostate, and lung cancer cells in vitro. nih.govnih.gov

The table below presents cytotoxicity data for a representative this compound derivative compared to memantine.

CompoundCell LineAssayIC50 (µM)
Compound 5a MDCKMTT155 researchgate.netmdpi.com
N2aMTT154 researchgate.netmdpi.com
Memantine MDCKMTT197 researchgate.netmdpi.com
N2aMTT219 researchgate.netmdpi.com

Preclinical Models for Tumor Growth and Metastasis Inhibition

Preclinical models, particularly in vivo animal studies, are essential for evaluating the efficacy of this compound derivatives in a whole-organism context. These models provide insights into a compound's ability to inhibit tumor growth and metastasis.

Derivatives of this compound developed as CXCR2 antagonists have shown promise in inhibiting cancer metastasis. The compound 2e, a potent and selective CXCR2 antagonist, demonstrated a significant anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 in an in vitro assay. rsc.orgnih.govrsc.orgsemanticscholar.org Further in vivo pharmacokinetic studies in rats indicated that this compound has an excellent profile, suggesting its potential for further development as an anti-metastatic agent. rsc.orgnih.govrsc.orgsemanticscholar.org

In the context of inhibiting amino acid transport, the LAT1 inhibitor BCH has been shown to reduce tumor growth in vivo in xenograft models of cholangiocarcinoma and esophageal squamous carcinoma. nih.gov Another study demonstrated that the blockade of LAT1 with BCH inhibited the tumorigenesis of breast cancer cells. nih.gov

While specific data from preclinical tumor growth and metastasis inhibition studies for this compound itself are limited in the provided search results, the promising in vitro and pharmacokinetic data for its derivatives strongly support their progression into such models.

Future Research Perspectives and Unexplored Avenues

Development of More Selective Receptor Antagonists

The Bicyclo[2.2.1]heptan-2-amine framework is a cornerstone in the design of selective antagonists for various receptors, a field ripe for further exploration. Its rigid structure is crucial for enhancing receptor-binding affinity and selectivity.

CXCR2 Antagonists: The chemokine receptor CXCR2 is a significant target in cancer therapy due to its role in inflammation and metastasis. Researchers have successfully introduced the bicyclo[2.2.1]heptane moiety into N,N′-diarylsquaramide skeletons to create potent and selective CXCR2 antagonists. ontosight.ainih.gov For instance, compound 2e (a bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide) demonstrated a CXCR2 inhibitory concentration (IC50) of 48 nM and a selectivity of over 60-fold compared to the homologous CXCR1 receptor. ontosight.ainih.gov Another derivative, compound 1a , showed a 113-fold selectivity for CXCR2 over CXCR1. rsc.org Future work is focused on the chiral resolution of these compounds, as computational models suggest that specific stereoisomers, such as (S)-2e, may exhibit even stronger binding and antagonistic activity. nih.govsemanticscholar.org

NMDA Receptor Antagonists: Derivatives of this compound are being investigated as uncompetitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically at the phencyclidine (PCP) binding site. mdpi.com These antagonists have potential applications in treating neurodegenerative disorders. mdpi.com Pharmacological evaluations of novel N-substituted bicyclo[2.2.1]heptan-2-amines revealed compound 5a as a promising lead, with a moderate binding affinity (IC50 = 7.86 μM) for the NMDA receptor. Ongoing research aims to refine these structures to improve potency and reduce potential off-target effects.

P2Y Receptor Antagonists: The rigid, locked North (N)-envelope conformation imparted by the bicyclo[2.2.1]heptane ring system has been exploited to create ligands for P2Y receptors. fluorochem.co.uk A locked-carbocyclic (cLNA) derivative incorporating an oxabicyclo[2.2.1]heptane system, MRS2584 , was synthesized and found to be an antagonist of the human P2Y1 receptor with a Ki value of 22.5 nM. fluorochem.co.uk This demonstrates the potential for developing highly selective P2Y receptor modulators by further exploring variations of the bicyclic scaffold.

CompoundTarget ReceptorActivityIC50 ValueSelectivity (CXCR1 IC50 / CXCR2 IC50)Source
Compound 2eCXCR2Antagonist48 nM60.4 ontosight.ainih.gov
Compound 1aCXCR2Antagonist62 nM113 rsc.org
Compound 5aNMDAAntagonist7.86 µMN/A
MRS2584P2Y1Antagonist650 nM (Ki = 22.5 nM)N/A fluorochem.co.uk

Exploration of Novel Therapeutic Applications Beyond Current Research

While much research has focused on oncology and neurodegenerative diseases, the unique structure of this compound derivatives suggests potential in other therapeutic areas.

Anti-Metastatic Agents: Beyond general anticancer activity, derivatives are being specifically investigated for their ability to inhibit cancer metastasis. The CXCR2 antagonist compound 2e demonstrated a significant anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC-1 in vitro. ambeed.com Future studies will likely involve in vivo models to confirm these findings and explore efficacy against other types of metastatic cancers.

Neuroprotective Agents: The role of NMDA receptor antagonists in protecting neurons from excitotoxicity is a key area of interest. Compound 5a not only showed binding affinity but also exhibited neuroprotective activity in a maximal electroshock (MES) test, indicating its potential to treat glutamate-dependent disorders like epilepsy and possibly Alzheimer's disease. semanticscholar.orgmdpi.com

Anti-inflammatory and Analgesic Agents: Some compounds within the broader class of bridged bicyclic amines have been studied for potential anti-inflammatory, anticholinergic, and analgesic effects. bldpharm.com The development of prostaglandin (B15479496) D2 (PGD2) receptor antagonists based on the related 6,6-dimethylbicyclo[3.1.1]heptane ring system has shown success in animal models of allergic rhinitis and asthma, suggesting that the bicyclo[2.2.1]heptane scaffold could be explored for similar indications. sigmaaldrich.com

Antiviral and Antimicrobial Applications: The bicyclo[2.2.1]heptane core serves as a precursor for certain RNA virus replication inhibitors. Additionally, some complex derivatives are being assessed for potential antimicrobial properties. nih.gov These avenues remain largely unexplored and represent a significant opportunity for future drug discovery programs.

Investigation of Unelucidated Mechanisms of Action

While the primary targets for many this compound derivatives are known, the precise molecular interactions that govern their activity are still being elucidated.

Receptor-Ligand Interactions: The mechanism of action for derivatives often involves direct binding to receptors. For NMDA receptor antagonists, the mechanism involves blocking the ion channel at the phencyclidine (PCP) binding site. smolecule.com For CXCR2 antagonists, computational docking studies have provided significant insight. semanticscholar.org These models show that the bicyclo[2.2.1]heptane moiety of compound (S)-2e inserts into a hydrophobic pocket of the receptor, surrounded by specific amino acid residues like Ser81, Ala249, and Val252. semanticscholar.orgambeed.com The squaramide portion of the molecule forms critical hydrogen bonds with other residues such as Arg80, Tyr314, and Gly244. semanticscholar.orgambeed.com Further investigation using techniques like cryo-electron microscopy could validate these models and guide the design of next-generation antagonists with improved binding kinetics.

Enzyme Modulation and Other Pathways: The amino groups on the bicyclic structure can form stable complexes with various molecular targets, potentially modulating enzyme activity. nih.gov Some research also suggests that certain derivatives may induce oxidative stress in bacterial cells, contributing to genotoxic effects, a mechanism that is not fully understood. nih.gov

Design of New Molecular Tools for Biological Research

The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an excellent foundation for creating specialized molecular tools to probe biological systems. smolecule.com

Chemical and Bioactive Probes: Derivatives of this compound can be fashioned into chemical probes to investigate biochemical pathways and protein-ligand interactions. smolecule.com For example, their utility as neuromodulator analogs is an active area of research. A specific and powerful example is the probe ML308 (4-((S)-1-((1R, 2R, 4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol), which was developed as a selective chemical inhibitor for the two-pore potassium channel, KCNK9. The development of such specific probes is crucial for understanding the physiological and pathological roles of ion channels and other challenging biological targets.

Scaffolds for Functional Molecules: The amine group allows for straightforward chemical modification, enabling the attachment of fluorescent tags, affinity labels, or other functional groups. This can transform the basic scaffold into a tool for applications like fluorescence microscopy, affinity chromatography, or target identification studies. ontosight.ai

Expanding Industrial Applications

Beyond its role in medicine, this compound and its derivatives have potential for broader industrial use, primarily driven by the stability of the bicyclic core.

High-Performance Polymers: The compound serves as a building block in the synthesis of polymers. smolecule.com Specifically, it can be used to create polyimides and other high-performance polymers. nih.gov The inclusion of the rigid bicyclic structure can enhance the thermal stability and mechanical properties of these materials, making them suitable for demanding applications in aerospace, electronics, and automotive industries. nih.gov

Catalysis and Synthesis: The stereochemical properties of Bicyclo[2.2.1]heptane-2,5-diamine, a related compound, make it valuable in asymmetric catalysis as a chelating ligand or organocatalyst. nih.gov This suggests a potential role for this compound derivatives in facilitating enantioselective chemical reactions on an industrial scale.

Scalable Synthesis: The viability of industrial applications depends on cost-effective, large-scale production methods. Industrial synthesis often utilizes the catalytic hydrogenation of bicyclo[2.2.1]heptane precursors under high pressure, a process that has been optimized for scalability with yields often exceeding 85%. Further research into more efficient and greener synthetic routes will be critical for expanding the industrial footprint of this compound.

Q & A

Q. How can researchers synthesize and characterize bicyclo[2.2.1]heptan-2-amine derivatives for neuropharmacological studies?

Methodological Answer:

  • Synthesis : Derivatives are synthesized via Grignard reagent addition to norcamphor (bicyclo[2.2.1]heptan-2-one), followed by azide formation and reduction to yield amines. For example, N-alkylated derivatives are prepared by reacting the amine with alkyl halides under reflux conditions .
  • Characterization : Key techniques include:
  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry (e.g., exo/endo configurations). For example, this compound derivatives show distinct coupling constants (e.g., J = 7.2 Hz for NH in carboxamide derivatives) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 292.4 [M+H]+ for biphenyl carboxamide derivatives) .
  • Elemental Analysis : Verify purity (e.g., %C, %H, %N deviations < 0.4% in target compounds) .

Q. What are the standard protocols for assessing in vitro toxicity of this compound-based NMDA receptor antagonists?

Methodological Answer:

  • Cell Lines : Use epithelial (MDCK) and neuronal (N2a) cell lines to model blood-brain barrier (BBB) penetration and neurotoxicity .
  • MTT Assay Protocol :

Treat cells with 0–500 µM test compounds for 24 hours.

Add 0.5 mg/mL MTT reagent and incubate for 4 hours.

Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.

  • Data Interpretation : Compare IC50 values with memantine (reference drug). For example, derivatives like 5a (2-phenyl-N-(2-piperidinylethyl) analog) show toxicity thresholds >100 µM, aligning with therapeutic serum levels (~1 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize symmetrical urea by-products in 1,3-disubstituted urea syntheses using this compound?

Methodological Answer:

  • Key Factors :
  • Amine Reactivity : Use less nucleophilic amines (e.g., halogenated anilines) to reduce competition with intermediate isocyanates for urea formation .
  • Temperature Control : Maintain reactions at 0–5°C to slow isocyanate dimerization .
  • Stoichiometry : Employ a 1:1 molar ratio of amine to isocyanate to limit symmetrical urea formation. Yields of unsymmetrical ureas reach 82% under optimized conditions .
    • Validation : Monitor reaction progress via TLC and purify using flash chromatography (e.g., hexane/ethyl acetate gradients) .

Q. What structural modifications enhance NMDA receptor binding affinity in this compound derivatives?

Methodological Answer:

  • Substituent Effects :
  • Phenyl Groups : 4-Fluorophenyl substitutions (e.g., compound 5b) improve receptor affinity due to hydrophobic interactions in the PCP binding site .
  • Alkyl Chain Length : Ethyl-piperidine moieties (e.g., 5a) enhance BBB penetration compared to morpholine derivatives (5c) .
    • SAR Validation :
  • In Vitro Binding Assays : Use [³H]MK-801 displacement to measure Ki values.
  • In Vivo Models : Test seizure protection in maximal electroshock (MES) rodent models .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Common Discrepancies :
  • NMR Signal Splitting : Conflicting coupling constants may arise from dynamic ring puckering. Use variable-temperature NMR (e.g., 298–343 K) to assess conformational stability .
  • Stereochemical Assignments : Apply 2D NOESY to confirm exo/endo configurations (e.g., cross-peaks between NH and bridgehead protons) .
    • Advanced Techniques : X-ray crystallography provides unambiguous structural validation (e.g., bond angles and torsional strain in norbornane frameworks) .

Q. What methodological considerations are critical for translating in vitro NMDA receptor antagonism to in vivo efficacy?

Methodological Answer:

  • Key Parameters :
  • BBB Permeability : Calculate logP values (optimal range: 2–3) and use MDCK cell monolayers to measure apparent permeability (Papp) .
  • Metabolic Stability : Incubate compounds with liver microsomes to assess half-life (e.g., CYP450-mediated oxidation of N-alkyl chains) .
    • Dosing Strategies : Adjust pharmacokinetic parameters (e.g., memantine’s 1 µM serum concentration) to match compound binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.